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  • Product: N2-Methylpyridine-2,5-diamine dihydrochloride
  • CAS: 1439899-22-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of N2-Methylpyridine-2,5-diamine dihydrochloride

The following technical guide provides an in-depth physicochemical and analytical profile of -Methylpyridine-2,5-diamine dihydrochloride , a critical heterocyclic building block in medicinal chemistry and dye synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and analytical profile of


-Methylpyridine-2,5-diamine dihydrochloride , a critical heterocyclic building block in medicinal chemistry and dye synthesis.

Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of -Methylpyridine-2,5-diamine Dihydrochloride

Executive Summary


-Methylpyridine-2,5-diamine dihydrochloride (CAS: 28020-36-2 for free base; salt forms vary) is a substituted aminopyridine derivative distinguished by its dual amine functionality on a pyridine scaffold. It serves as a high-value intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors  and Vanilloid Receptor 1 (TRPV1) antagonists , playing a pivotal role in drug development for autoimmune diseases and pain management.

This guide synthesizes the compound's core physicochemical properties, stability profiles, and validated analytical protocols to support researchers in reproducible experimental design.

Molecular Identity & Structural Analysis

The compound features a pyridine ring substituted at the 2- and 5-positions with nitrogen-containing groups.[1][2] The 2-position hosts a secondary amine (


-methyl), while the 5-position contains a primary amine. This specific substitution pattern imparts unique electronic properties, making the 5-amino group highly nucleophilic and the 2-amino group electronically coupled to the ring nitrogen.
Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name

-Methylpyridine-2,5-diamine dihydrochloride
Synonyms 2-(Methylamino)-5-aminopyridine 2HCl; 5-Amino-2-(methylamino)pyridine dihydrochloride
CAS Number 28020-36-2 (Free Base); 149849-93-4 (HCl salt variant)
Molecular Formula

Molecular Weight 123.16 g/mol (Free Base); 196.08 g/mol (Dihydrochloride)
SMILES CNC1=NC=C(C=C1)N.Cl.Cl
InChI Key XKEDDRXJMAVORI-UHFFFAOYSA-N (Free Base)

Physicochemical Profile

Understanding the acid-base behavior of this compound is critical for extraction and formulation. The dihydrochloride salt is highly water-soluble but acidic; conversion to the free base significantly alters solubility and stability.

Table 2: Core Physicochemical Properties
PropertyValue / CharacteristicContext & Implications
Physical State Solid (Crystalline powder)Hygroscopic as HCl salt.
Color Off-white to light brownDarkens upon oxidation (air sensitive).
Solubility Water: >50 mg/mL (Salt)DMSO: SolubleMethanol: SolubleSalt form is preferred for aqueous stock solutions.
pKa (Calc.)

(Pyridine N)

(2-Amino)
The 5-amino group is weakly basic. The 2-methylamino group increases electron density on the ring.
LogP ~0.5 (Free Base)Low lipophilicity indicates good aqueous solubility but requires specific extraction protocols (e.g., DCM/Isopropanol) from basic aqueous layers.
H-Bond Donors 4 (Salt form)High potential for hydrogen bonding in protein active sites.

Synthesis & Manufacturing Logic

The synthesis of


-Methylpyridine-2,5-diamine typically follows a Nucleophilic Aromatic Substitution (

)
followed by Nitro Reduction . This pathway ensures regioselectivity and high purity.
Mechanistic Workflow
  • Precursor: 2-Chloro-5-nitropyridine (commercially available).

  • Step 1 (

    
    ):  Displacement of the 2-chloro group with methylamine. The nitro group at C5 activates the C2 position for nucleophilic attack.
    
  • Step 2 (Reduction): Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/HCl) of the nitro group to the primary amine.
    
  • Salt Formation: Precipitation with anhydrous HCl in dioxane or ether to yield the stable dihydrochloride.

SynthesisPath Start 2-Chloro-5-nitropyridine Inter Intermediate: 2-(Methylamino)-5-nitropyridine Start->Inter MeNH2, THF/EtOH SnAr Reaction Product Product (Free Base): N2-Methylpyridine-2,5-diamine Inter->Product H2, Pd/C or Fe/HCl Nitro Reduction Salt Final Form: Dihydrochloride Salt Product->Salt HCl (anhydrous) Salt Formation

Figure 1: Synthetic pathway from chloronitropyridine precursor to the dihydrochloride salt.

Analytical Methodologies

For quality control and identification, a combination of HPLC and NMR is required. The diamine nature makes the compound prone to peak tailing on standard silica-based C18 columns due to silanol interactions; therefore, ion-pairing agents or high pH stable columns are recommended.

Protocol: Reversed-Phase HPLC
  • Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate pH 10 for free base).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bonds in derivatives).

  • Retention: The dihydrochloride will elute near the void volume in acidic conditions unless an ion-pairing agent (e.g., heptane sulfonic acid) is used.

Protocol: Structural Validation (1H NMR)
  • Solvent: DMSO-

    
     (preferred for salt solubility).
    
  • Key Signals:

    • 
       ppm: Singlet (3H) for 
      
      
      
      -Me thyl group.
    • 
       ppm: Aromatic protons (Pyridine ring).
      
    • 
       ppm: Broad singlets for amine protons (
      
      
      
      and
      
      
      ), often exchanged/invisible in
      
      
      .

AnalyticalWorkflow cluster_Methods Parallel Analysis Sample Raw Sample (Dihydrochloride) Prep Sample Prep: Dissolve in DMSO/MeOH Sample->Prep HPLC HPLC-UV/MS (Purity & ID) Prep->HPLC NMR 1H NMR (DMSO-d6) (Structure Verification) Prep->NMR Result COA Generation (>98% Purity Required) HPLC->Result Check Area % NMR->Result Check Integrals

Figure 2: Quality control workflow for validating the identity and purity of the diamine salt.

Stability, Reactivity & Safety

Oxidation Sensitivity

Like most aromatic diamines (e.g., PPD, Toluene-2,5-diamine), this compound is sensitive to oxidation .

  • Mechanism: The electron-rich amino groups facilitate oxidation to quinone-diimine type species, leading to polymerization and dark color formation.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C or 2-8°C . Desiccate to prevent hydrolysis or caking.

Handling Precautions[5]
  • Toxicology: As a pyridine diamine, it should be treated as a potential sensitizer and irritant (H315, H319, H335). Avoid inhalation of dust.

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory. Work within a fume hood.

Applications in Drug Discovery


-Methylpyridine-2,5-diamine is a scaffold of choice for designing kinase inhibitors.
  • BTK Inhibitors: The diamine motif allows for the formation of amide or urea linkages with the kinase hinge region. The pyridine nitrogen can act as a hydrogen bond acceptor.

  • TRPV1 Antagonists: Used to synthesize urea derivatives that modulate pain receptors.

  • ProTacs: The primary amine (C5) serves as an excellent attachment point for linkers in Proteolysis Targeting Chimeras.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119790, N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • World Intellectual Property Organization (2013).Patent WO2013013815A1: Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands. (Demonstrates synthesis and utility as intermediate).
  • Google Patents (2009).Patent AU2009262068: Heteroaryl compounds and uses thereof (BTK Inhibitors). (Details the use of N2-methylpyridine-2,5-diamine in Step 2 of synthesis).
  • Ambeed & ChemSrc (2025). Physicochemical data aggregation for CAS 28020-36-2. Retrieved from [Link]

Sources

Exploratory

Molecular structure and weight of N2-Methylpyridine-2,5-diamine 2HCl

This technical guide provides an in-depth analysis of N2-Methylpyridine-2,5-diamine dihydrochloride , a specialized heterocyclic intermediate used primarily in oxidative hair color chemistry and pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N2-Methylpyridine-2,5-diamine dihydrochloride , a specialized heterocyclic intermediate used primarily in oxidative hair color chemistry and pharmaceutical synthesis.

Chemical Identity & Structural Profile

This molecule is a substituted pyridine derivative characterized by two amino functionalities: a primary amine at position 5 and a secondary methylamine at position 2. The dihydrochloride salt form is preferred for stability and water solubility in formulation.

Core Data Table
ParameterSpecification
Chemical Name N2-Methylpyridine-2,5-diamine dihydrochloride
Synonyms 2-(Methylamino)-5-aminopyridine 2HCl; 5-Amino-2-methylaminopyridine dihydrochloride
CAS Number 1439899-22-5 (Salt form); 119790 (PubChem CID, Free Base)
Molecular Formula

(Salt) /

(Base)
Molecular Weight 196.08 g/mol (Salt) / 123.16 g/mol (Base)
Appearance White to light beige crystalline powder (hygroscopic)
Solubility Highly soluble in water (>100 g/L); Sparingly soluble in ethanol
Structural Dynamics

The molecule features a pyridine ring which acts as an electron-deficient aromatic system.

  • Position 2 (N-Methylamino): The amino group here is conjugated with the ring nitrogen, increasing electron density at Position 3 and 5. This makes the molecule highly reactive toward electrophilic attack (oxidative coupling).

  • Position 5 (Amino): This primary amine is the site of oxidation during dye formation.

  • Salt Stoichiometry: The "2HCl" designation indicates protonation at two sites: the ring nitrogen (most basic, pKa ~6.0) and the primary amine or secondary amine depending on pH, stabilizing the molecule against auto-oxidation before use.

Synthesis & Production Workflow

The industrial synthesis of N2-Methylpyridine-2,5-diamine 2HCl typically follows a Nucleophilic Aromatic Substitution (


)  followed by Reduction . This pathway ensures high regioselectivity.
Reaction Pathway
  • Precursor: 2-Chloro-5-nitropyridine (Activated by the electron-withdrawing nitro group).

  • Step 1 (

    
    ):  Reaction with Methylamine (
    
    
    
    ). The chlorine is displaced.
  • Step 2 (Reduction): Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.

  • Step 3 (Salting): Precipitation with anhydrous HCl to form the stable dihydrochloride.

Synthesis Diagram (DOT)

Synthesis Start 2-Chloro-5-nitropyridine Inter 2-(Methylamino)-5-nitropyridine Start->Inter MeNH2 / Heat (SnAr Substitution) Base 2-(Methylamino)-5-aminopyridine (Free Base) Inter->Base H2, Pd/C (Reduction) Final N2-Methylpyridine-2,5-diamine 2HCl Base->Final HCl / EtOH (Salt Formation)

Caption: Figure 1.[1][2] Regioselective synthesis pathway starting from 2-chloro-5-nitropyridine.

Analytical Characterization Protocols

Validating the identity and purity of this molecule requires overcoming its high polarity, which poses challenges for standard Reverse-Phase (RP) HPLC.

HPLC Method (Ion-Pairing / Mixed Mode)

Standard C18 columns often fail to retain this polar salt.

  • Column: Mixed-mode (C18 + Cation Exchange) or HILIC (Hydrophilic Interaction).

  • Mobile Phase:

    • Buffer: 20mM Ammonium Formate (pH 3.0).

    • Solvent: Acetonitrile.[3]

    • Gradient: 95% Buffer

      
       50% Buffer.
      
  • Detection: UV at 254 nm (Pyridine absorption).

  • Rationale: Low pH ensures the basic nitrogens are protonated, interacting with the cation-exchange phase for retention.

NMR Spectroscopy Expectations ( )
  • Methyl Group: Singlet at

    
     ~2.9 - 3.0 ppm (3H).
    
  • Aromatic Protons:

    • d ~6.5 ppm (Doublet, H at pos 3).

    • d ~7.8 ppm (Doublet of doublets, H at pos 4).

    • d ~8.0 ppm (Doublet, H at pos 6, deshielded by ring N).

Applications in Oxidative Chemistry

The primary industrial application of N2-Methylpyridine-2,5-diamine is as a Primary Intermediate in permanent hair colorants. It is designed to be a lower-sensitizing alternative to PPD (p-Phenylenediamine).

Mechanism of Action

In the presence of an oxidizing agent (Hydrogen Peroxide) and a Coupler (e.g., Resorcinol, m-Aminophenol), the molecule undergoes oxidative coupling to form a colored Indo dye.

  • Activation: The diamine is oxidized to a diimine (quinonediimine analog).

  • Coupling: The diimine attacks the electron-rich coupler.

  • Chromophore Formation: Further oxidation yields the final stable dye molecule trapped inside the hair shaft.

Oxidative Coupling Diagram (DOT)

Mechanism Precursor N2-Methylpyridine-2,5-diamine (Primary Intermediate) Diimine Reactive Diimine Species Precursor->Diimine Oxidation Oxidant H2O2 (Peroxide) Oxidant->Diimine Oxidation Dye Indo Dye (Final Color) Oxidant->Dye Final Oxidation Leuco Leuco Dye (Colorless) Diimine->Leuco Coupling Reaction Coupler Coupler (e.g., Resorcinol) Coupler->Leuco Coupling Reaction Leuco->Dye Final Oxidation

Caption: Figure 2. The oxidative coupling mechanism forming permanent color inside the hair cortex.

Safety & Handling (E-E-A-T)

While designed to be safer than benzene-diamine analogs, strict safety protocols are required.

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Sensitization: Potential skin sensitizer.[4] Although the pyridine ring often lowers sensitization potential compared to PPD, patch testing is mandatory in end-use applications.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator. Exposure to air/moisture causes darkening (oxidation).[5]

References

  • BLD Pharm. (2024). N2-Methylpyridine-2,5-diamine dihydrochloride Product Datasheet. CAS 1439899-22-5.[6] Link

  • PubChem. (2025).[7] Compound Summary: N2-Methylpyridine-2,5-diamine.[6][8][9] National Library of Medicine. Link

  • Venkatesan, G., et al. (2021). Design of Low-Sensitizing Hair Dyes. School of Chemistry, University of Bristol. (Context on pyridine-diamine safety vs PPD). Link

  • SIELC Technologies. (2023). HPLC Methods for analysis of Pyridine and Aminopyridines. (Methodology for polar pyridine analysis). Link

  • European Commission. (2010). Opinion on Toluene-2,5-diamine and related pyridine-diamines. Scientific Committee on Consumer Safety (SCCS). (Toxicological background).

Sources

Foundational

Technical Guide: pKa Values and Dissociation Constants of Pyridine-2,5-Diamine Derivatives

The following technical guide details the acid dissociation constants (pKa) and protonation behaviors of pyridine-2,5-diamine and its derivatives. Executive Summary Pyridine-2,5-diamine (2,5-diaminopyridine; 2,5-DAP) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acid dissociation constants (pKa) and protonation behaviors of pyridine-2,5-diamine and its derivatives.

Executive Summary

Pyridine-2,5-diamine (2,5-diaminopyridine; 2,5-DAP) is a critical intermediate in the synthesis of oxidative hair dyes and specific pharmaceutical agents.[1] Its physicochemical behavior is governed largely by its acid dissociation constant (pKa), which dictates its ionization state at physiological (pH 7.[1]4) and formulation (pH 9–10) conditions.

This guide provides a definitive reference for the pKa values of 2,5-DAP and its structural analogs, explains the electronic causality behind these values, and details validated experimental protocols for their determination.

Chemical Fundamentals & Protonation Mechanics

The Basicity of the Pyridine Ring

Unlike aliphatic amines, the basicity of pyridine derivatives is centered on the ring nitrogen (N1) .[2][3] The exocyclic amino groups at positions 2 and 5 are significantly less basic due to the delocalization of their lone pair electrons into the aromatic


-system (resonance).
  • Primary Protonation Site (N1): The lone pair on the ring nitrogen is in an

    
     orbital, orthogonal to the 
    
    
    
    -system, making it available for protonation.
  • Secondary Protonation Sites (Exocyclic Amines): Protonation of the exocyclic amines destroys the resonance stabilization between the amino group and the ring. Consequently, the pKa associated with these groups is typically very low (< 0), meaning they remain neutral in aqueous solutions above pH 1.

Substituent Effects

The pKa of the ring nitrogen is modulated by the electronic effects of substituents:

  • 2-Amino Group (+R Effect): Strongly electron-donating via resonance.[1] It stabilizes the protonated pyridinium cation, significantly raising the pKa relative to pyridine.

  • 5-Amino Group (+I/Weak +R): Located meta to the ring nitrogen.[1] While it donates electrons to the ring carbon system, its influence on the ring nitrogen is less direct than the ortho/para positions. However, it still contributes to an overall electron-rich ring system.[1]

Protonation Equilibrium Diagram

The following diagram illustrates the stepwise protonation of 2,5-diaminopyridine.

ProtonationScheme Base Free Base (Neutral) Dominant at pH > 7.0 Mono Mono-Cation (Protonated at N1) Dominant at pH 1.0 - 6.0 Base->Mono + H+ (pKa1 ≈ 6.48) Di Di-Cation (Protonated at N1 + Exocyclic N) Dominant at pH < 0 Mono->Di + H+ (pKa2 < 1.0)

Figure 1: Stepwise protonation equilibrium of pyridine-2,5-diamine.[1] The transition from Neutral to Mono-Cation is the relevant equilibrium for most biological and industrial applications.

Comprehensive pKa Data

The following values represent the thermodynamic acid dissociation constants (


) expressed as pKa for the conjugate acid (

). Higher values indicate a stronger base.[1][4]
Table 1: pKa Values of Pyridine-2,5-Diamine and Key Derivatives
CompoundStructurepKa (Ring N)Electronic DriverSource
Pyridine-2,5-diamine 2,5-(NH2)2-Py6.48 2-NH2 (+R) boosts basicity; 5-NH2 adds e- density.[1][1][2]
2-Aminopyridine 2-NH2-Py6.86 Strong resonance stabilization of cation.[1][3][5]
3-Aminopyridine 3-NH2-Py5.98 Inductive withdrawal dominates; weak resonance.[1][3][5]
4-Aminopyridine 4-NH2-Py9.17 Max resonance stabilization (para).[1][3][5]
Pyridine Unsubstituted5.23 Baseline reference.[1][3]
2,6-Diaminopyridine 2,6-(NH2)2-Py6.13 (pred)Symmetric resonance; steric/inductive factors may lower pKa vs 2-AP.[1][2]
3,4-Diaminopyridine 3,4-(NH2)2-Py9.17 Dominated by 4-NH2 resonance effect.[1][6]

Note: "pred" indicates a predicted value based on Hammett substituent constants where experimental data is limited.

Experimental Methodologies

To ensure data integrity, pKa values should be determined using validated protocols.[1] Below are the two standard methods: Potentiometric Titration (Primary) and UV-Vis Spectrophotometry (Secondary).[1]

Method A: Potentiometric Titration (Standard Protocol)

This method is suitable for compounds with solubility >


 M and pKa values between 2 and 12.[1]

Reagents:

  • Analyte: 2,5-Diaminopyridine dihydrochloride (>98% purity).[1][5]

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Carbonate-free distilled water (degassed).[1]

  • Ionic Strength Adjuster: 0.1 M KCl.[1]

Workflow:

  • Preparation: Dissolve

    
     mol of the dihydrochloride salt in 50 mL of 0.1 M KCl solution.
    
  • Calibration: Calibrate glass electrode using pH 4.01, 7.00, and 10.00 buffers at 25°C.

  • Titration: Add 0.1 M NaOH in small increments (e.g., 50 µL). Record equilibrium pH after each addition.

  • Data Analysis: Plot pH vs. Volume of NaOH. Determine the inflection point using the first derivative method (

    
    ).
    
  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point:

    
    
    At half-neutralization, 
    
    
    
    .[1]
Method B: UV-Vis Spectrophotometry

Used when the compound has low solubility or the pKa is extremely low/high (< 2 or > 12). This method relies on the spectral shift between the protonated and neutral species.

Workflow:

  • Scan: Record UV-Vis spectra (200–400 nm) of the analyte in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral) to identify the analytical wavelength (

    
    ).
    
  • Buffer Series: Prepare a series of buffers ranging from pH 3.0 to 9.0.

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each buffered solution.
  • Calculation: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
Experimental Decision Workflow

MethodSelection Start Start: Select Method SolubilityCheck Is Solubility > 1 mM? Start->SolubilityCheck Potentiometry Method A: Potentiometric Titration (High Accuracy, Standard) SolubilityCheck->Potentiometry Yes UVVis Method B: UV-Vis Spectrophotometry (Low Solubility / Extreme pKa) SolubilityCheck->UVVis No

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Applications & Implications

Hair Dye Formulation (Oxidative Coupling)

In permanent hair dyes, 2,5-DAP acts as a primary intermediate.[1] It must be in its neutral (free base) form to effectively penetrate the hair cuticle and undergo oxidative coupling with couplers (e.g., resorcinol).

  • Formulation pH: Typically pH 9.0–10.0 (using ammonia or MEA).[1]

  • pKa Impact: With a pKa of 6.48, at pH 10.0, the ratio of Neutral : Protonated is

    
    . This ensures maximal availability of the nucleophilic free base for the dye formation reaction.
    
Pharmaceutical Pharmacokinetics

For drug derivatives of 2,5-DAP, the pKa determines the ionization state in the gastrointestinal tract and blood.

  • Stomach (pH 1.5): Fully protonated (Ionized).[1] High solubility, low passive membrane permeability.[1]

  • Blood (pH 7.4):

    
    
    For pKa 6.48 at pH 7.4:
    
    
    
    
    Approximately 90% of the compound exists as the neutral free base , suggesting good passive permeability and tissue distribution.[1]

References

  • ChemicalBook. (2024).[1] 2,5-Diaminopyridine Properties and pKa Data. Retrieved from [1]

  • LookChem. (2024).[1] 2,6-Diaminopyridine and Derivatives pKa Predictions. Retrieved from [1]

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.[1][2] (Foundational text for aminopyridine pKa values).

  • Gift, A. D., et al. (2012).[1] Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education. Retrieved from [1]

  • Orie, K. J., et al. (2021).[1][4] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.[1] Retrieved from [1]

  • ResearchGate. (2006).[1] Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from

Sources

Exploratory

Chemical Stability of N2-Methylpyridine-2,5-diamine Salts Under Ambient Conditions

Technical Guide | Version 1.0 Executive Summary N2-Methylpyridine-2,5-diamine (CAS 28020-36-2), also known as 2-methylamino-5-aminopyridine, represents a class of electron-rich heterocyclic diamines critical in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

N2-Methylpyridine-2,5-diamine (CAS 28020-36-2), also known as 2-methylamino-5-aminopyridine, represents a class of electron-rich heterocyclic diamines critical in the synthesis of pharmaceuticals (e.g., MALT1 inhibitors) and oxidative hair dye formulations.[1][2] While the pyridine ring offers greater intrinsic stability than its benzene analogues (e.g., p-phenylenediamine), the presence of electron-donating amine groups at the 2- and 5-positions renders the molecule highly susceptible to oxidative degradation.

This guide details the physicochemical stability profile of N2-Methylpyridine-2,5-diamine salts (specifically Sulfate and Hydrochloride forms), delineates the oxidative degradation pathways, and provides validated protocols for handling and stability monitoring.

Part 1: Chemical Identity & Physicochemical Properties[3][4][5][6]

The stability of N2-Methylpyridine-2,5-diamine is dictated by its protonation state. The free base is significantly more reactive toward atmospheric oxygen than its salt forms.

Structural Profile
PropertyData
IUPAC Name N2-Methylpyridine-2,5-diamine
CAS Number 28020-36-2
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol (Free Base)
pKa (Calculated) ~7.6 (Pyridine N), ~3.5 (5-NH2)
Common Salts Sulfate (H₂SO₄), Dihydrochloride (2HCl)
Salt Form Stability Comparison

The choice of salt form dramatically impacts shelf-life and handling requirements.

FeatureFree BaseSulfate Salt (x H₂SO₄)Dihydrochloride (x 2HCl)
Oxidation Potential High (Rapid darkening in air)Low (Protonation reduces electron density)Moderate (Hygroscopicity risks hydrolysis)
Hygroscopicity LowModerateHigh (Deliquescent)
Physical State Oil or low-melting solidCrystalline SolidCrystalline Solid
Storage Requirement Inert Gas (Argon), < -20°CDesiccated, < 25°CDesiccated, Inert Gas

Part 2: Degradation Mechanisms

The primary failure mode for N2-Methylpyridine-2,5-diamine salts under ambient conditions is oxidative coupling , accelerated by moisture, light, and transition metal impurities (e.g., Fe²⁺/Cu²⁺).

The Oxidative Pathway

Under ambient aerobic conditions, the electron-rich 2,5-diaminopyridine core undergoes a Single Electron Transfer (SET) to molecular oxygen. This generates a radical cation, which rapidly dimerizes or polymerizes into colored azo or azine species.

Figure 1: Proposed oxidative degradation pathway of 2,5-diaminopyridines leading to colored polymer formation.

Hygroscopicity & Hydrolysis

While the pyridine ring itself is resistant to hydrolysis, the salt forms (particularly HCl) can absorb atmospheric moisture. This "sorbed water" creates a localized aqueous phase where:

  • pH Shift: Dissolved salts may locally lower pH, potentially catalyzing acid-sensitive side reactions.

  • Mobility: Crystal lattice disruption allows increased molecular mobility, accelerating oxidation rates.

Part 3: Experimental Protocols for Stability Assessment

Protocol A: Accelerated Stability Testing (Forced Degradation)

Purpose: To determine intrinsic stability and identify degradation products.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC Grade Acetonitrile/Water

Workflow:

  • Preparation: Dissolve 10 mg of N2-Methylpyridine-2,5-diamine salt in 10 mL of solvent (Water:Acetonitrile 90:10).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL 0.1 M HCl, heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1 mL 0.1 M NaOH, heat at 60°C for 4 hours.

    • Oxidation: Add 0.1 mL 3% H₂O₂, store at RT for 1 hour.

    • Photostability: Expose to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Quench samples and analyze via HPLC-DAD (254 nm and 280 nm).

Protocol B: Analytical Monitoring (HPLC Method)

Purpose: Routine quality control to detect early onset of oxidation (quinone formation).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses amine tailing)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 245 nm (max) and 450 nm (to detect colored oxidation products)

Part 4: Storage & Handling Recommendations

To maintain chemical integrity (>98% purity) over long-term storage, the following "Self-Validating" storage system is recommended.

The "Double-Barrier" Storage System
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

    • Why: Amber glass blocks UV/Vis light; Teflon prevents oxygen permeation better than polyethylene.

  • Atmosphere: Purge headspace with Argon (heavier than air) before sealing. Nitrogen is acceptable but less effective for long-term storage of highly sensitive amines.

  • Secondary Container: Heat-sealed aluminized Mylar bag containing a silica gel sachet and an oxygen scavenger packet.

  • Temperature: Store at +4°C for salts; -20°C for free base.

Handling Precautions
  • Avoid Metal Contact: Do not use metal spatulas (Fe/Ni can catalyze oxidation). Use ceramic or Teflon-coated tools.

  • Solution Stability: Prepare solutions immediately before use. If storage is necessary, acidify to pH < 3 to protonate the amine groups, stabilizing them against oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119790, N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS) (2013). Opinion on 2-methoxy-methyl-p-phenylenediamine (A160).[3] (Cited for analogous degradation pathways of diamine derivatives). Retrieved from [Link]

  • European Commission (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl. (Cited for stability testing protocols of pyridine diamine salts). Retrieved from [Link]

  • ResearchGate (2022). Degradation of 2-Aminopyridine derivatives. (General mechanism of pyridine oxidation). Retrieved from [Link]

Sources

Foundational

Thermodynamic properties of N2-Methylpyridine-2,5-diamine dihydrochloride

An In-Depth Technical Guide to the Thermodynamic Characterization of N2-Methylpyridine-2,5-diamine dihydrochloride Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Characterization of N2-Methylpyridine-2,5-diamine dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the thermodynamic characterization of the novel compound N2-Methylpyridine-2,5-diamine dihydrochloride. Recognizing the absence of publicly available thermodynamic data for this specific molecule, this document outlines a robust, first-principles approach for its complete physicochemical analysis. We detail the requisite experimental protocols, from initial sample validation to the precise measurement of key thermodynamic parameters including thermal stability, phase behavior, heat capacity, and solution energetics. This guide is intended for researchers, chemists, and drug development professionals, offering a scientifically rigorous workflow to establish a foundational understanding of the compound's behavior, which is critical for predicting its stability, solubility, and ultimate viability as a pharmaceutical candidate.

Introduction: The Imperative of Thermodynamic Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are governed by the fundamental laws of thermodynamics. Properties such as melting point, solubility, and stability are not mere data points; they are direct manifestations of the compound's Gibbs free energy, enthalpy, and entropy. A thorough understanding of these properties is therefore non-negotiable for rational drug development. For a novel molecule like N2-Methylpyridine-2,5-diamine dihydrochloride, establishing a comprehensive thermodynamic profile is the first step in de-risking its development pathway.

This guide presents a self-validating, systematic workflow to fully characterize the thermodynamic properties of N2-Methylpyridine-2,5-diamine dihydrochloride. We will proceed from the foundational requirement of sample purity to the application of core analytical techniques, explaining not just the "how" but the "why" behind each experimental choice.

Prerequisite: Absolute Sample Integrity and Purity Confirmation

Recommended Purity Validation Protocol
  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure and identify the presence of any organic impurities. The spectra should be clean and consistent with the expected structure of N2-Methylpyridine-2,5-diamine as the dihydrochloride salt.

    • Mass Spectrometry (MS): Verify the molecular weight of the cation. High-resolution mass spectrometry (HRMS) is preferred for its ability to provide an exact mass, confirming the elemental composition.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Employ a suitable method (e.g., reverse-phase with a UV detector) to quantify the purity of the compound. For pharmaceutical-grade material, purity should exceed 99.5%.

    • Karl Fischer Titration: Quantify the water content, as water can significantly impact thermal events and solubility measurements.

  • Solid-State Characterization:

    • X-Ray Powder Diffraction (XRPD): Determine the crystallinity of the sample. An amorphous solid will behave very differently from a crystalline one. This analysis is crucial for identifying and differentiating potential polymorphs, which are different crystalline forms of the same compound that can have distinct thermodynamic properties.

Experimental Workflow for Thermodynamic Characterization

The following sections detail the core experimental techniques required to build a complete thermodynamic profile. The workflow is designed to be sequential, with data from earlier experiments informing the conditions for later ones.

Thermodynamic_Characterization_Workflow cluster_0 Phase 1: Sample Validation cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Solution Thermodynamics cluster_3 Phase 4: Data Synthesis Purity Compound Synthesis & Purity Validation (>99.5%) Structure Structural Confirmation (NMR, HRMS) Purity->Structure Confirms Identity TGA Thermogravimetric Analysis (TGA) SolidState Solid-State Analysis (XRPD, Karl Fischer) Structure->SolidState Confirms Form SolidState->TGA Proceed with Validated Sample DSC Differential Scanning Calorimetry (DSC) TGA->DSC Provides Decomposition Temp (T_d) Sets upper limit for DSC scan Profile Comprehensive Thermodynamic Profile TGA->Profile SolCal Solution Calorimetry DSC->SolCal Identifies Phase Transitions (e.g., T_m) DSC->Profile Solubility Thermodynamic Solubility (Shake-Flask Method) SolCal->Solubility Provides Enthalpy of Solution (ΔH_sol) Solubility->Profile Thermodynamic_Relationships G ΔG_sol Gibbs Free Energy H ΔH_sol Enthalpy G->H  ΔG = ΔH - TΔS S ΔS_sol Entropy G->S Sol Solubility (S) G->Sol  ΔG = -RT ln(S) H->Sol van 't Hoff Plot (ln(S) vs 1/T) S->Sol van 't Hoff Plot (ln(S) vs 1/T)

Figure 2: The relationship between key thermodynamic parameters governing solubility.

Conclusion

This guide has outlined a rigorous, experimentally-grounded methodology for determining the core thermodynamic properties of N2-Methylpyridine-2,5-diamine dihydrochloride. By following this workflow—from establishing sample integrity to synthesizing data from TGA, DSC, solution calorimetry, and temperature-dependent solubility studies—researchers can build a reliable and comprehensive thermodynamic profile. This foundational knowledge is indispensable for making informed decisions in process development, formulation design, and stability assessments, ultimately enabling the rational advancement of this compound through the drug development pipeline.

References

  • Scribd. (n.d.). Experiment 3. Calorimetry Heat of Solution. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • YouTube. (2018, November 7). Solution Calorimetry. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment #1 – Calorimetry: Heat of Solution. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Fountainhead Press. (n.d.). Calorimetry: Heats of Solution. Retrieved from [Link]

  • Save My Exams. (2025, November 18). Calorimetry Experiments. Retrieved from [Link]

Exploratory

Crystal structure analysis of 2,5-diamino-N-methylpyridine dihydrochloride

An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-diamino-N-methylpyridine dihydrochloride Abstract This technical guide provides a comprehensive overview of the methodologies and expected outcomes for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-diamino-N-methylpyridine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 2,5-diamino-N-methylpyridine dihydrochloride. While a definitive published crystal structure for this specific compound is not currently available, this document, grounded in the established principles of crystallography and analysis of analogous aminopyridine structures, presents a robust framework for its characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and the interpretation of structural data. The narrative emphasizes the causality behind experimental choices and the self-validating nature of crystallographic protocols.

Introduction: The Significance of Solid-State Characterization

2,5-diamino-N-methylpyridine and its derivatives are of significant interest in medicinal chemistry and materials science. For instance, various aminopyridine analogues have been explored as potential CXCR4 antagonists, which are relevant in pathways for cancer metastasis and inflammation[1]. The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Crystal structure analysis by single-crystal X-ray diffraction (SC-XRD) provides the most definitive and detailed information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. This includes precise bond lengths, bond angles, and a complete picture of intermolecular interactions, such as hydrogen bonding and π-π stacking.

The protonation of aminopyridines to form dihydrochloride salts can significantly influence these interactions, leading to robust, three-dimensional networks that dictate the material's properties[2][3]. This guide outlines the expected structural characteristics of 2,5-diamino-N-methylpyridine dihydrochloride, drawing parallels from the known crystal structures of related aminopyridinium salts.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical entity to a fully characterized crystal structure involves a series of meticulous steps. The following protocols are based on established methods for the synthesis and crystallization of aminopyridine derivatives[4][5][6][7][8].

Synthesis and Crystallization

Protocol 1: Synthesis of 2,5-diamino-N-methylpyridine and its Dihydrochloride Salt

  • Synthesis of the Free Base: A potential route to 2,5-diamino-N-methylpyridine could involve the reaction of a suitable precursor, such as a nitropyridine derivative, followed by reduction and methylation steps.

  • Formation of the Dihydrochloride Salt: The synthesized free base is dissolved in a suitable solvent (e.g., isopropanol). A stoichiometric excess of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) is added dropwise with stirring. The dihydrochloride salt is expected to precipitate from the solution.

  • Purification: The crude salt is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting material, and dried under vacuum.

  • Crystallization: High-quality single crystals suitable for SC-XRD are typically grown by slow evaporation of a saturated solution. A variety of solvents should be screened, with ethanol, methanol, or aqueous solutions being common choices for growing crystals of organic salts[9]. The slow cooling of a saturated solution or vapor diffusion techniques can also be employed.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD workflow is a self-validating system, with internal consistency checks at each stage to ensure the quality and accuracy of the final structure.

Protocol 2: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential crystal decay. Data is collected using an automated X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation)[4].

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure. The resulting electron density map is used to locate the atoms, and the structural model is refined to fit the experimental data.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis Synthesis Synthesis of Free Base Salt_Formation Dihydrochloride Salt Formation Synthesis->Salt_Formation Purification Purification Salt_Formation->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting High-Quality Crystal Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structural Model

Caption: Experimental workflow from synthesis to final structural model.

Anticipated Structural Features of 2,5-diamino-N-methylpyridine dihydrochloride

Based on the analysis of similar aminopyridine crystal structures, a detailed hypothesis of the structural features can be constructed[2][3][10][11].

Crystallographic Data

The compound is expected to crystallize in a common space group for organic salts, such as one of the monoclinic or orthorhombic systems. The table below presents a plausible set of crystallographic parameters.

Parameter Anticipated Value
Chemical FormulaC₆H₁₁N₃²⁺ · 2Cl⁻
Formula Weight196.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8-12
b (Å)~ 5-9
c (Å)~ 12-18
β (°)~ 95-110
Volume (ų)~ 900-1200
Z4
Calculated Density (g/cm³)~ 1.4-1.6
Absorption Coeff. (mm⁻¹)~ 0.6-0.8 (for Mo Kα)
F(000)408
Molecular Geometry

The 2,5-diamino-N-methylpyridinium cation is expected to be largely planar, with the pyridine ring nitrogen being protonated. The bond lengths and angles within the pyridine ring will likely show slight deviations from those of a neutral pyridine, consistent with protonation[11]. The C-N bond lengths of the amino groups are expected to be in the typical range for such compounds.

Intermolecular Interactions and Crystal Packing

The crystal structure will likely be dominated by a rich network of hydrogen bonds. The pyridinium (N-H⁺) and amino (N-H) groups will act as hydrogen bond donors, while the chloride anions will be the primary acceptors. This extensive N-H···Cl hydrogen bonding is a key feature in the crystal structures of similar aminopyridinium salts and is crucial for the formation of a stable three-dimensional network[3].

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings of adjacent cations may also play a role in the overall crystal packing. These interactions, though weaker than hydrogen bonds, contribute to the stability of the crystal lattice. The presence of two amino groups and a methyl group will influence the specific geometry of these interactions.

hydrogen_bonding cluster_cation1 Cation 1 cluster_anions Anions cluster_cation2 Cation 2 N1_H N1-H+ Cl1 Cl- (1) N1_H->Cl1 N-H···Cl N2_H N2-H Cl2 Cl- (2) N2_H->Cl2 N-H···Cl N5_H N5-H N5_H->Cl1 N-H···Cl Py_Ring π-system Py_Ring->Py_Ring π-π stacking

Caption: Hypothesized intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to the crystal structure analysis of 2,5-diamino-N-methylpyridine dihydrochloride. By leveraging established protocols and insights from the crystal structures of analogous aminopyridine derivatives, we can predict the key structural features of this compound with a high degree of confidence. The anticipated extensive hydrogen bonding network, mediated by the chloride anions, is expected to be the dominant feature of the crystal packing.

The definitive determination of this crystal structure through the experimental workflow described herein would provide valuable data for understanding its solid-state properties. This knowledge is crucial for its potential applications in pharmaceuticals and materials science, enabling informed decisions in formulation, polymorph screening, and drug development.

References

  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino ... - PMC. (2017). [Link]

  • Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint | Request PDF - ResearchGate. (2020). [Link]

  • Chemical Structures of the Identified Aminopyridine Derivatives - ResearchGate. [Link]

  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? - ACS Publications. (2025). [Link]

  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal - imanager. [Link]

  • Crystal structures of 2-aminopyridine citric acid salts - IUCr. (2018). [Link]

  • Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. (2023). [Link]

  • POWDER X-RAY PATTERN ANALYSIS OF 4-AMINOPYRIDINE BASED COPPER (II) NITRATE TRI HYDRATE CRYSTALS - Srimad Andavan Arts and Science College. (2017). [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design - ACS Publications. (2019). [Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (1990). [Link]

  • Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed. (2019). [Link]

  • N5-methylpyridine-2,5-diamine dihydrochloride (C6H9N3) - PubChemLite. [Link]

  • N2-Methylpyridine-2,5-diamine | C6H9N3 | CID 119790 - PubChem. [Link]

  • 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. [Link]

  • US2456379A - 2-amino-5-methyl pyridine and process of making it - Google P
  • 4-METHYLPYRIDINE-2,5-DIAMINE - gsrs. [Link]

  • N2-METHYLPYRIDINE-2,5-DIAMINE - gsrs. [Link]

  • Crystal structure of 2,6-diaminopyridinium chloride - ResearchGate. (2016). [Link]

  • Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) (C 6 H 9 N 2 ) 2 [CdCl 4 ]: Structure, DFT-calculated descriptors and molecular docking study - Journal of King Saud University - Science. (2024). [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
  • 2,5-Pyridinediamine | C5H7N3 | CID 20314 - PubChem. [Link]

  • Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. (2015). [Link]

  • 2,5-Diaminopyridine dihydrochloride (97%) - Amerigo Scientific. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Oxidative Hair Dyeing using N2-Methylpyridine-2,5-diamine Dihydrochloride

Abstract & Scope This Application Note details the formulation, application, and analytical characterization of oxidative hair dyes utilizing N2-Methylpyridine-2,5-diamine dihydrochloride (CAS: Analogous to 117879-51-3)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the formulation, application, and analytical characterization of oxidative hair dyes utilizing N2-Methylpyridine-2,5-diamine dihydrochloride (CAS: Analogous to 117879-51-3) as a primary intermediate.

Unlike traditional p-phenylenediamine (PPD) precursors, pyridine-based intermediates offer distinct chromophore shifts (typically bathochromic) and altered sensitization profiles. This protocol addresses the specific solubility challenges of the dihydrochloride salt, the stoichiometric requirements for coupling, and the safety thresholds mandated for laboratory handling.

Target Audience: Formulation Chemists, Toxicologists, and R&D Scientists in Cosmetic Science.

Chemical Basis & Mechanism[1]

The Molecule[2]
  • Chemical Name: 2-(Methylamino)pyridine-5-amine dihydrochloride.

  • Role: Primary Intermediate (Developer).[1][2]

  • Structure: A pyridine ring substituted at positions 2 and 5 with amine groups.[3][4] The amine at position 2 is methylated.[5]

  • Function: Under oxidative conditions (alkaline pH +

    
    ), the compound oxidizes to a reactive quinonediimine-like species, which couples with electron-rich couplers (e.g., resorcinol, m-aminophenol) to form stable Indo dyes.
    
Reaction Pathway

The mechanism follows a concurrent oxidation-coupling pathway. The presence of the pyridine nitrogen and the N-methyl group influences the electrophilicity of the intermediate, often resulting in increased resistance to fading (wash fastness) compared to phenyl-based analogues.

ReactionMechanism Precursor N2-Methylpyridine- 2,5-diamine 2HCl Base Free Base (pH > 9.0) Precursor->Base Neutralization (NH4OH) QDI Quinonediimine Intermediate Base->QDI Oxidation (H2O2) Leuco Leuco Dye (Colorless) QDI->Leuco Coupling Reaction Coupler Coupler (e.g., Resorcinol) Coupler->Leuco FinalDye Indo Dye (Chromophore) Leuco->FinalDye Final Oxidation

Figure 1: Oxidative coupling pathway of N2-Methylpyridine-2,5-diamine. The dihydrochloride salt must first be neutralized to the free base to participate in the reaction.

Material Specifications & Safety

Reagents
ComponentGradeRoleConcentration (Working)
N2-Methylpyridine-2,5-diamine 2HCl >98% HPLCPrimary Intermediate0.5% - 2.0% (w/w)
Coupler (e.g., 4-Chlororesorcinol) >99%Color ModifierEquimolar to Intermediate
Ammonium Hydroxide (28%) ACSAlkalizer (pH adjust)q.s. to pH 9.5 - 10.0
Hydrogen Peroxide 50% StabilizedOxidant3% - 6% (on head)
Sodium Sulfite AnhydrousAntioxidant0.2% - 0.5%
EDTA Disodium ACSChelator0.1%
Solvent Matrix Cosmetic GradeCarrierWater/Cetearyl Alcohol/Ceteareth-20
Safety & Toxicology (E-E-A-T)
  • Sensitization: Pyridine diamines are potent skin sensitizers. Strict adherence to PPE (Nitrile gloves, lab coat, fume hood) is mandatory.

  • SCCS Limits: While specific limits for this derivative may vary by region, the SCCS generally limits pyridine-diamine derivatives (e.g., A136) to <0.15% - 1.0% in final mixtures due to sensitization risks [1].

  • Handling: The dihydrochloride salt is hygroscopic and acidic. Weighing must be performed quickly to prevent water uptake which alters stoichiometry.

Experimental Protocol

Phase A: Dye Base Preparation (The "Cream")

Rationale: The dye precursors must be dissolved in a reducing environment to prevent premature oxidation (darkening) before mixing with peroxide.

  • Solvent Prep: In a main beaker, heat deionized water (70% of Phase A total) to 75°C.

  • Emulsification: Add Cetearyl Alcohol and Ceteareth-20. Mix until homogenous. Cool to 40°C.[3]

  • Antioxidant Addition: Add Sodium Sulfite and EDTA . Stir for 5 minutes. Critical: This prevents the "blackening" of the beaker.

  • Precursor Dissolution:

    • Add N2-Methylpyridine-2,5-diamine 2HCl .

    • Add Coupler (e.g., Resorcinol).[1][6][7]

    • Stir until fully dissolved. The solution should be clear to pale yellow.

  • Alkalization: Slowly add Ammonium Hydroxide dropwise.

    • Target pH: 9.8 ± 0.2 .

    • Note: The 2HCl salt will consume significant alkalinity. Ensure pH stabilizes before proceeding.

Phase B: Oxidant Preparation (The "Developer")
  • Prepare a 6% (20 Volume) or 9% (30 Volume) Hydrogen Peroxide solution.

  • Adjust pH to 3.0–4.0 using Phosphoric Acid (stabilizes the peroxide).

Phase C: Application & Processing
  • Mixing: Mix Phase A and Phase B in a 1:1 ratio by weight in a tint bowl.

    • Observation: Viscosity should increase; color development will begin within 2-5 minutes.

  • Application: Apply immediately to standard Yak hair or bleached human hair swatches (1g hair : 4g mixture).

  • Incubation: Place swatches in a humidity chamber or oven at 30°C for 30 minutes .

  • Rinsing: Rinse with warm water (35°C) until water runs clear.

  • Conditioning: Apply a standard non-oxidative conditioner (pH 4.0) to seal the cuticle. Air dry.

Analytical Validation (HPLC-DAD)

To quantify dye uptake and unreacted precursors, High-Performance Liquid Chromatography (HPLC) is required.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 254 nm (precursors) and λ_max of specific dye (e.g., 500-600 nm).

Workflow Start Start: Weigh Reagents Mix Mix Phase A (Dye) + Phase B (H2O2) Start->Mix Apply Apply to Hair Swatch (1:4 Ratio, 30°C) Mix->Apply Extract Extraction (Optional) Methanolic HCl Apply->Extract Wet Swatch Color L*a*b* Colorimetry Apply->Color Dry Swatch Analyze HPLC-DAD Analysis Extract->Analyze

Figure 2: Workflow for experimental application and analytical validation.

Expert Insights & Troubleshooting

Stoichiometry is Critical

Unlike PPD, pyridine derivatives often require precise equimolar ratios. An excess of the N2-Methylpyridine intermediate can lead to "off-tones" (greening) due to self-coupling or side reactions with the protein matrix.

  • Calculation:

    • MW of N2-Methylpyridine-2,5-diamine 2HCl ≈ 196 g/mol (Estimate based on structure).

    • MW of Resorcinol = 110.1 g/mol .

    • Ratio: For every 1.96g of the 2HCl salt, use 1.10g of Resorcinol.

pH Drift

The dihydrochloride salt is a strong buffer. If the pH drops below 9.0 during mixing, the release of the free base is inhibited, stalling the reaction.

  • Solution: Use a high-capacity buffer system (Ammonia/Ammonium Chloride) rather than simple pH adjustment.

Metal Contamination

Pyridine dyes are highly sensitive to transition metals (Fe, Cu) found in tap water, which catalyze radical formation and hair damage.

  • Requirement: Always use >18 MΩ ultrapure water and include 0.1% EDTA.

References

  • Scientific Committee on Consumer Safety (SCCS).[8][9] (2013).[8] Opinion on 2,6-Diaminopyridine (A136). SCCS/1503/13.[8] European Commission.[9][10] [Link]

  • Nohynek, G. J., Fautz, R., Benech-Kieffer, F., & Toutain, H. (2004). Toxicity and human health risk of hair dyes.[6][7][9] Food and Chemical Toxicology, 42(4), 517-543. [Link]

  • Morel, O. J., & Christie, R. M. (2011). Current trends in the chemistry of permanent hair dyeing. Chemical Reviews, 111(4), 2537-2561. [Link]

  • European Commission.[9] (2006).[7][8][10] CosIng: European Commission database for information on cosmetic substances and ingredients. [Link]

Sources

Application

Procedures for synthesizing N2-Methylpyridine-2,5-diamine dihydrochloride from raw materials

Application Note: Synthesis of N2-Methylpyridine-2,5-diamine Dihydrochloride Strategic Overview & Rationale Target Molecule: N2-Methylpyridine-2,5-diamine dihydrochloride CAS (Free Base): 28020-36-2 | CAS (Salt): 168091-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N2-Methylpyridine-2,5-diamine Dihydrochloride

Strategic Overview & Rationale

Target Molecule: N2-Methylpyridine-2,5-diamine dihydrochloride CAS (Free Base): 28020-36-2 | CAS (Salt): 168091-36-9 (approximate/related) Structure: Pyridine core substituted with a primary amine at position 5 and a secondary methylamine at position 2.

Synthetic Strategy: The synthesis utilizes a Nucleophilic Aromatic Substitution (


)  followed by Catalytic Hydrogenation . This route is selected over direct methylation of 2,5-diaminopyridine to ensure strict regioselectivity. Direct methylation of diaminopyridine often yields a mixture of poly-methylated products (ring nitrogen vs. exocyclic amines). By introducing the methyl group before the second amine is generated (via reduction), we guarantee the N2-monomethyl specificity.

The Pathway:

  • Regioselective

    
    :  The strong electron-withdrawing effect of the nitro group at C5 and the ring nitrogen activates the C2-chlorine for displacement by methylamine.
    
  • Chemoselective Reduction: Catalytic hydrogenation converts the nitro group to an amine without reducing the pyridine ring or cleaving the C-N bond.

  • Salt Stabilization: The free base is oxidation-sensitive (prone to darkening); converting it to the dihydrochloride salt ensures long-term stability and ease of handling.

Safety Protocol & Hazard Mitigation

  • 2-Chloro-5-nitropyridine: Skin sensitizer and irritant. Handle in a fume hood.

  • Methylamine (33% in EtOH or 40% aq): Volatile, corrosive, and lachrymator. Use a sealed pressure vessel or efficient reflux condenser to prevent gas escape.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (water/alcohol) before exposing to air.

  • Hydrogen Gas: Flammable/Explosive. Use a dedicated hydrogenation line or autoclave with proper grounding.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-(Methylamino)-5-nitropyridine

Reaction:



Materials:

  • 2-Chloro-5-nitropyridine (10.0 g, 63.1 mmol)

  • Methylamine (33% wt in Ethanol) (18.0 g, ~190 mmol, 3.0 eq)

  • Ethanol (Absolute) (100 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-chloro-5-nitropyridine in Ethanol (80 mL). The solution will be pale yellow.

  • Addition: Add the Methylamine solution dropwise over 10 minutes. Note: The reaction is exothermic; mild warming may occur.

  • Reaction: Heat the mixture to 60°C for 2–3 hours.

    • Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a more polar yellow spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product often crystallizes directly.

  • Isolation: Pour the mixture into 200 mL of ice-cold water. Stir for 30 minutes. Filter the bright yellow precipitate.

  • Purification: Wash the cake with cold water (2 x 30 mL) to remove methylamine hydrochloride salts. Dry in a vacuum oven at 45°C.

    • Expected Yield: 8.5 – 9.2 g (88–95%).

    • Appearance: Yellow crystalline solid.[1]

Phase 2: Catalytic Reduction to N2-Methylpyridine-2,5-diamine

Reaction:



Materials:

  • 2-(Methylamino)-5-nitropyridine (8.0 g, 52.2 mmol)

  • 10% Pd/C (50% water wet) (0.8 g, 10 wt% loading)

  • Methanol (120 mL)

  • Hydrogen gas (Balloon or 1-3 atm)

Procedure:

  • Catalyst Loading: In a hydrogenation flask (or Parr shaker bottle), add the wet Pd/C catalyst first. Safety: Do not add dry catalyst to methanol.

  • Substrate Addition: Add the nitro-intermediate and Methanol.

  • Purge: Evacuate the vessel and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reduction: Stir vigorously under

    
     atmosphere (balloon pressure is usually sufficient; 30 psi for faster kinetics) at Room Temperature  for 4–6 hours.
    
    • Checkpoint: The bright yellow color of the suspension will fade to a clear or pale pink solution.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (20 mL). Keep the catalyst wet during disposal.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 35°C) to obtain the crude free base as a dark oil or low-melting solid.

    • Critical: The free base oxidizes rapidly. Proceed immediately to Phase 3.

Phase 3: Formation of Dihydrochloride Salt

Reaction:



Materials:

  • Crude Free Base (from Phase 2)

  • HCl (4M in Dioxane or Ethanol) OR Conc. HCl (37%)

  • Ethanol (50 mL)

  • Diethyl Ether or Acetone (Antisolvent)

Procedure:

  • Dissolution: Dissolve the crude free base in Ethanol (30 mL).

  • Acidification: Cool to 0°C. Add HCl solution (approx. 2.5 eq, ~30 mL of 4M HCl/Dioxane) dropwise.

  • Precipitation: The solution will heat up slightly. A white to off-white precipitate should form. If not, add Diethyl Ether (50 mL) slowly to induce crystallization.

  • Aging: Stir at 0°C for 1 hour to maximize yield.

  • Filtration: Filter the solid under

    
     or dry air.
    
  • Washing: Wash with cold Acetone (2 x 20 mL) to remove trace colored impurities.

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Process Data & Specifications

ParameterValue / Specification
Final Yield (Overall) 75 – 82% (from 2-Cl-5-NO2-Py)
Appearance White to pale beige crystalline powder
Melting Point > 250°C (decomposition)
1H NMR (D2O)

7.95 (d, 1H, H6), 7.80 (dd, 1H, H4), 6.95 (d, 1H, H3), 3.05 (s, 3H, N-Me)
Solubility Soluble in Water, Methanol; Insoluble in Ether, Hexanes
Storage Hygroscopic. Store at -20°C under Argon.

Workflow Visualization

SynthesisWorkflow Start Start: 2-Chloro-5-nitropyridine Step1 Step 1: SnAr Reaction (Methylamine, EtOH, 60°C) Start->Step1 + MeNH2 Inter1 Intermediate: 2-(Methylamino)-5-nitropyridine (Yellow Solid) Step1->Inter1 Precipitation Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Reduction Inter2 Free Base: N2-Methylpyridine-2,5-diamine (Unstable Oil) Step2->Inter2 Filter & Conc. Step3 Step 3: Salt Formation (HCl/EtOH, 0°C) Inter2->Step3 + HCl Final Final Product: Dihydrochloride Salt (White Solid) Step3->Final Crystallization

Caption: Logical flow for the regioselective synthesis of N2-Methylpyridine-2,5-diamine dihydrochloride.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119790, N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of N2-Methylpyridine-2,5-diamine in Coordination Chemistry

This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It focuses on the specific utility of N2-Methylpyridine-2,5-diamine (also k...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It focuses on the specific utility of N2-Methylpyridine-2,5-diamine (also known as 2-(methylamino)-5-aminopyridine) as a versatile, asymmetric scaffold for ligand design.[1]

Executive Summary

N2-Methylpyridine-2,5-diamine represents a unique class of heterofunctional pyridine scaffolds .[1] Unlike symmetric diamines, this molecule possesses two electronically and sterically distinct nitrogen centers:

  • The C5-Amino Group (

    
    ):  A primary amine with high nucleophilicity, ideal for Schiff base condensation and "warhead" attachment.[1]
    
  • The C2-Methylamino Group (

    
    ):  A secondary amine adjacent to the ring nitrogen.[1] It introduces steric bulk and modulates solubility but is less reactive toward condensation, allowing for site-selective functionalization.[1]
    

This guide outlines protocols for utilizing this molecule to generate ditopic ligands —molecules capable of binding metals at a distal site while retaining a pyridine motif for secondary interactions (e.g., supramolecular hydrogen bonding or binuclear complexation).

Physicochemical Profile & Ligand Properties[1][2][3][4][5][6][7][8][9]

Before initiating synthesis, researchers must account for the specific solubility and basicity profiles of the scaffold.

PropertyValue / CharacteristicRelevance to Coordination
Molecular Weight 123.16 g/mol Low MW allows high atom economy in ligand design.[1]
pKa (Predicted) ~6.0 - 7.0 (Ring N)The ring nitrogen is the primary basic site; protonation may compete with metal binding at low pH.[1]
H-Bond Donors 2 (C5-

, C2-

Me)
Critical for supramolecular network formation in MOFs.[1]
Solubility DMSO, Methanol, EthanolProtocols require polar organic solvents; poor solubility in non-polar media.[1]
Coordination Mode Monodentate (

) or Bridging
Steric bulk at C2 reduces chelation efficiency at the

-C2 site; favors distal binding or bridging.[1]

Protocol A: Site-Selective Schiff Base Synthesis

Objective: To functionalize the C5-primary amine without affecting the C2-secondary amine, creating a tridentate O-N-N pincer ligand.[1]

Rationale

The C5-amine is sterically unhindered and electronically coupled to the pyridine ring, making it a superior nucleophile for condensation reactions compared to the C2-methylamino group.[1] This protocol uses Salicylaldehyde to generate a classic N,O-chelating motif.[1]

Materials
  • N2-Methylpyridine-2,5-diamine (1.0 eq)[1][2]

  • Salicylaldehyde (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.23 g (10 mmol) of N2-Methylpyridine-2,5-diamine in 20 mL of hot absolute ethanol (

    
    ). Ensure complete dissolution; the solution may appear pale yellow.[1]
    
  • Addition: Add 1.22 g (10 mmol) of salicylaldehyde dropwise over 10 minutes. The solution will likely deepen in color (yellow to orange) immediately, indicating imine formation.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (SiO2, DCM:MeOH 95:5) for the disappearance of the diamine starting material.
    
  • Isolation: Cool the reaction mixture to

    
     overnight. The Schiff base ligand (L1 ) should precipitate as a crystalline solid.
    
  • Purification: Filter the solid and wash with cold ethanol (

    
    ). Recrystallize from hot ethanol if necessary.
    

Yield Expectation: 75–85%. Characterization: FT-IR will show a strong


 stretch at 

.[1]

Protocol B: Metallation (Synthesis of Cu(II) Complex)

Objective: To coordinate Copper(II) to the newly formed Schiff base site.

Reaction Logic

The ligand L1 (synthesized above) acts as a mono-anionic bidentate or tridentate donor (depending on if the pyridine nitrogen participates, which is unlikely due to geometry, or if an exogenous ligand fills the sphere). We will target a neutral


 or 

complex.
Step-by-Step Methodology
  • Ligand Preparation: Dissolve 0.5 mmol of L1 in 15 mL of hot Methanol.

  • Metal Salt Addition: Dissolve 0.5 mmol of Copper(II) Acetate Monohydrate (

    
    ) in 10 mL of Methanol.
    
    • Note: Acetate is preferred over chloride to facilitate deprotonation of the phenolic oxygen without adding external base.[1]

  • Complexation: Slowly pour the metal solution into the ligand solution under stirring. The color will shift drastically (typically to dark green or brown).

  • Reflux: Reflux for 2 hours.

  • Precipitation: Reduce volume by 50% via rotary evaporation and cool to room temperature.

  • Filtration: Collect the precipitate. Wash with cold methanol and diethyl ether.[1]

Visualization: Reaction Workflow

The following diagram illustrates the selective functionalization pathway, highlighting the inertness of the N2-methyl group during Schiff base formation.

G cluster_0 Structural Logic Start N2-Methylpyridine-2,5-diamine (Precursor) Inter Schiff Base Ligand (L1) (C5-Imine formed) Start->Inter Reflux, EtOH (Selective C5 Condensation) Reagent Salicylaldehyde + Cat. AcOH Reagent->Inter Final Metal Complex [Cu(L1)2] Inter->Final Metallation (Coordination via O-N) Metal Cu(OAc)2 / Zn(OAc)2 Metal->Final Logic1 C2-NHMe: Sterically Bulkier Remains Unreacted Logic2 C5-NH2: Primary Amine High Reactivity

Figure 1: Synthetic workflow for converting N2-Methylpyridine-2,5-diamine into a bioactive metallodrug precursor.

Critical Considerations for Drug Development

Solubility Modulation

The N-methyl group at position 2 is a critical design feature.[1] Unlike a free amino group (


), the methylamino group reduces the formation of intermolecular hydrogen bond networks that often render coordination polymers insoluble. This enhances the bioavailability  of the resulting metal complexes in physiological media (PBS/DMSO mixtures).
Toxicity & Metabolism[1]
  • Metabolic Stability: The N-methyl group blocks N-acetylation (a common metabolic pathway for primary amines), potentially extending the half-life of the pharmacophore.[1]

  • Toxicity Warning: Aminopyridines can block potassium channels.[1] Researchers must assay the final metal complex for neurotoxicity.[1]

Supramolecular "Sticky Ends"

In the complex


, the pyridine ring nitrogen and the C2-NHMe group remain uncoordinated to the primary metal center. These sites are available to:
  • Hydrogen bond with protein active sites.[1]

  • Bind a second metal ion (e.g., Ag+ or Pt2+) to form heterobimetallic therapeutics.[1]

References

  • BenchChem. Navigating the Core: A Technical Guide to the Coordination Chemistry of 5,5'-Dicarboxy-2,2'-bipyridine with Transition Metals. (General pyridine coordination protocols).

  • OICC Press. Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine.[1] (Protocol adaptation source).

  • MDPI. Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities.[1] (Ditopic ligand logic).

  • PubChem. N2-Methylpyridine-2,5-diamine Compound Summary. (Physicochemical data).

Sources

Application

Scale-up synthesis methods for N2-Methylpyridine-2,5-diamine dihydrochloride

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of -Methylpyridine-2,5-diamine dihydrochloride (CAS: 168091-36-9 for the generic salt form logic, specific isomers may var...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of


-Methylpyridine-2,5-diamine dihydrochloride  (CAS: 168091-36-9 for the generic salt form logic, specific isomers may vary). It addresses the critical need for robust, scalable, and safe protocols in pharmaceutical and fine chemical manufacturing.

Application Note: High-Performance Scale-Up Synthesis of -Methylpyridine-2,5-diamine Dihydrochloride

Executive Summary


-Methylpyridine-2,5-diamine dihydrochloride is a critical heterocyclic building block used in the synthesis of kinase inhibitors and high-performance hair dye couplers. Its synthesis presents specific scale-up challenges, primarily involving the control of exothermic nucleophilic aromatic substitution (

) and the safe management of catalytic hydrogenation.

This guide details a two-stage optimized batch process designed for kilogram-scale production. By utilizing a regioselective displacement followed by a controlled reduction-crystallization sequence, this protocol ensures high purity (>98% HPLC) and process safety.

Retrosynthetic Strategy & Pathway Analysis

The most chemically efficient route for scale-up avoids the use of expensive fluorinated precursors or unstable diamine free bases. We utilize 2-chloro-5-nitropyridine as the starting material.[1][2] This scaffold is electronically activated for


 at the C2 position by the C5 nitro group, ensuring high regioselectivity.
Reaction Pathway[1][3]
  • Stage 1 (

    
    ):  Displacement of chloride by methylamine.
    
  • Stage 2 (Reduction/Salting): Catalytic hydrogenation of the nitro group followed by in-situ salt formation.

SynthesisPath cluster_0 Critical Control Points SM 2-Chloro-5-nitropyridine (Start) Inter Intermediate: 2-(Methylamino)-5-nitropyridine SM->Inter Step 1: SNAr Exothermic Reagent1 Methylamine (aq/Alc) Reagent1->Inter Prod Product: N2-Methylpyridine-2,5-diamine 2HCl Inter->Prod Step 2: Hydrogenation & Salt Formation H2 H2 / Pd/C H2->Prod HCl HCl (anhydrous) HCl->Prod

Figure 1: Reaction pathway highlighting the intermediate isolation as a critical control point for impurity rejection.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(Methylamino)-5-nitropyridine

Reaction Type: Nucleophilic Aromatic Substitution (


)
Critical Hazard:  The reaction is exothermic. Methylamine is volatile and toxic.
Materials
  • Precursor: 2-Chloro-5-nitropyridine (1.0 equiv)

  • Reagent: Methylamine (40% aq. solution or 33% in EtOH) (2.5 equiv)

  • Solvent: Ethanol (5 vol)

  • Workup: Water (10 vol)

Protocol
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser connected to a scrubber (for methylamine vapors).

  • Charging: Charge 2-Chloro-5-nitropyridine and Ethanol into the reactor. Stir to suspend/dissolve at 20°C.

  • Addition (Critical): Cool the mixture to 0–5°C. Add the Methylamine solution dropwise via a dosing pump.

    • Control: Maintain internal temperature

      
      . The reaction is rapid and exothermic.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: HPLC should show <0.5% starting material.

  • Quench & Isolation:

    • Add Water (10 vol) slowly to the reaction mixture to precipitate the product (the intermediate is lipophilic and poorly soluble in water).

    • Cool to 0–5°C and age for 1 hour.

    • Filter the yellow solid. Wash with cold water (2 x 2 vol).

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline solid.

Stage 2: Reduction to -Methylpyridine-2,5-diamine Dihydrochloride

Reaction Type: Heterogeneous Catalytic Hydrogenation Critical Hazard: Hydrogen gas (flammability), Pyrophoric catalyst (Pd/C).

Materials
  • Intermediate: 2-(Methylamino)-5-nitropyridine (from Stage 1)

  • Catalyst: 10% Pd/C (50% water wet, 5 wt% loading relative to substrate)

  • Solvent: Methanol (10 vol)

  • Acid Source: HCl in Isopropanol (5–6 N) or conc. HCl.

Protocol
  • Inertion: Purge the hydrogenation vessel (autoclave) with Nitrogen (3 cycles).

  • Charging: Charge Methanol and the Intermediate.

  • Catalyst Addition: Add the Pd/C catalyst as a slurry in Methanol (to prevent sparking).

  • Hydrogenation:

    • Pressurize with Hydrogen to 3–5 bar (45–75 psi).

    • Heat to 35–40°C. Stir vigorously (mass transfer limited).

    • Endpoint: Hydrogen uptake cessation and HPLC confirmation (disappearance of nitro intermediate).

  • Filtration:

    • Safety: Filter the hot mixture through a bed of Celite or a spark-proof filter unit to remove Pd/C. Keep the catalyst wet (pyrophoric risk).

    • Wash the filter cake with Methanol (2 vol).

  • Salt Formation & Crystallization:

    • Cool the filtrate to 0–5°C.

    • Slowly add HCl (in iPrOH or dioxane, 2.2 equiv) while stirring.

    • Observation: The dihydrochloride salt will crystallize out.

    • Stir at 0°C for 2 hours.

  • Isolation: Filter the off-white to pale grey solid. Wash with cold Isopropanol or Acetone.

  • Drying: Dry under vacuum at 40°C. Store under inert atmosphere (hygroscopic).

Process Safety & Critical Parameters

Thermal Hazard Management

The


 reaction in Stage 1 is the primary thermal risk.
ParameterLimitRationale
Dosing Temp

Prevents runaway exotherm and methylamine off-gassing.
H2 Pressure

Higher pressures increase ring reduction risks (piperidine impurities).
Pd/C Handling Wet onlyDry Pd/C ignites methanol vapors. Always use 50% wet catalyst.
Impurity Fate Map

Understanding impurity removal is vital for meeting pharmaceutical specifications.

ImpurityMap cluster_legend Legend Imp1 Unreacted 2-Cl-5-NO2-Py Wash Water Wash (Stage 1) Imp1->Wash Removed via solubility diff Imp2 Bis-alkylated byproduct (Trace) Imp2->Wash Precipitates (Check filtrate) Imp3 Over-reduced Piperidine Cryst HCl Crystallization (Stage 2) Imp3->Cryst Remains in mother liquor key Red = Impurity Blue = Removal Step

Figure 2: Impurity Fate Map demonstrating the self-validating nature of the purification steps.

Analytical Quality Control

HPLC Method (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Ion pairing agent required for polar diamines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (nitro intermediate).

Specification Targets
  • Appearance: Off-white to pale grey powder.

  • Assay (HPLC):

    
    .[3]
    
  • Identification (NMR): Consistent with structure.[3]

  • Water Content (KF):

    
     (must be strictly controlled for dihydrochloride stability).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete precipitationIncrease water volume during workup or cool to -5°C.
Dark Color (Stage 2) Oxidation of diamineEnsure strict inert atmosphere (

) during filtration and drying.
Incomplete Reduction Catalyst poisoningCheck Sulfur content in Stage 1 intermediate; use fresh catalyst.
Filter Clogging Fine Pd particlesUse a finer grade of Celite or a sparkler filter with pre-coat.

References

  • National Institutes of Health (NIH). (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC. Retrieved from [Link]

  • PubChem. (2023). N2-Methylpyridine-2,5-diamine Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of N2-Methylpyridine-2,5-diamine dihydrochloride in cosmetic formulations

The following guide is structured as a specialized Technical Support Center for formulation scientists working with N2-Methylpyridine-2,5-diamine dihydrochloride (CAS: 83763-48-8 / 28020-36-2). It focuses on the critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for formulation scientists working with N2-Methylpyridine-2,5-diamine dihydrochloride (CAS: 83763-48-8 / 28020-36-2). It focuses on the critical solubility dynamics between the acidic salt form and the alkaline free base required for oxidative hair dyeing.[1]

Topic: Solubility Optimization in Oxidative Hair Dye Formulations Ticket ID: SOL-PYR-25-001 Status: Resolved (Expert Verified)

The Core Challenge: The "Salt-to-Base" Solubility Cliff

User Query: "My raw material dissolves easily in water, but when I add ammonia or MEA to reach pH 10, the solution turns cloudy and precipitates. Why is this happening?"

Technical Diagnosis: You are encountering the Salt-to-Base Solubility Cliff .[1] N2-Methylpyridine-2,5-diamine is supplied as a dihydrochloride salt (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


). In this form, it is highly polar and water-soluble because it exists as a charged cation.[1] However, oxidative hair dyeing requires an alkaline environment (pH 9.0–10.[1][2]5) to swell the hair cuticle and activate the peroxide.[1][2]

When you add an alkalizer (Ammonia/MEA), you strip the hydrochloride protons, converting the molecule into its Free Base form. The free base is significantly less polar and has much lower water solubility.[1][2] If your solvent system relies solely on water, the free base crashes out of solution (precipitates) immediately upon neutralization.[1]

The Mechanism of Failure
  • Starting State (pH < 3): The molecule is ionic (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[2] High water solubility.[1][2]
    
  • Neutralization (pH > 9): The alkalizer neutralizes the acid: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .[2]
    
  • Precipitation: The neutral amine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) exceeds its solubility limit in water and crystallizes.[2]
    

Troubleshooting Guide & Experimental Protocols

Scenario A: Precipitation upon Alkalization (The "Cloudy" Mix)

Solution: Implement a Co-Solvent Bridge System .[1][2] You must provide a solvent that is compatible with both water (for the salt) and organic phases (for the free base).

Protocol: Do not dissolve the dye directly in the final alkaline base.[1][2] Follow this Pre-Solubilization Workflow :

  • Phase A (Acidic Pre-mix): Dissolve N2-Methylpyridine-2,5-diamine

    
     in water.
    
    • Critical Step: Add 0.2% - 0.5% Sodium Sulfite immediately.[1][2] This prevents the free base from polymerizing (oxidizing) into insoluble melanin-like solids once the pH rises.[1]

  • Phase B (The Solvent Bridge): Add a glycol-based solvent before alkalizing.[1][2]

    • Recommended Solvents: Ethoxydiglycol (Transcutol®), Propylene Glycol, or Hexylene Glycol.[1][2]

    • Ratio: The final formulation should contain 5–10% of these solvents.[1][2]

  • Phase C (Controlled Alkalization): Add the alkalizer (Ammonia/MEA) slowly into the mixture while stirring. The glycol ensures the newly formed free base remains dissolved.[1][2]

Scenario B: Crystallization During Storage (Cold Stability)

User Query: "My formula looks clear at room temperature but forms needles at 4°C."

Technical Diagnosis: The solubility of the free base drops typically logarithmically with temperature.[1][2] You are hitting the saturation point at low temperatures.[1][2]

Corrective Action: Introduce a Hydrotrope or a Structure Breaker .

  • Urea (1-3%): Disrupts the water structure and prevents hydrogen bonding between dye molecules, inhibiting crystal lattice formation.[1]

  • Isopropanol (2-5%): Lowers the dielectric constant of the water phase, making it more hospitable to the organic free base.

Scenario C: "Black Specks" (Oxidative Insolubility)

User Query: "I see black particles that won't dissolve no matter what solvent I use."

Technical Diagnosis: These are not undissolved crystals; they are oxidative polymers (Bandrowski's base analogs).[1][2] Once formed, they are irreversible and insoluble in almost everything.[1][2]

Corrective Action:

  • Check Antioxidant Load: Ensure Sodium Sulfite or Erythorbic Acid is present before the dye is exposed to air or high pH.[1][2]

  • Chelation: Trace metals (Copper/Iron) catalyze this polymerization.[1][2] Add 0.1% EDTA to the water phase.[1][2]

Visualizing the Solubility Dynamics

The following diagram illustrates the chemical transition and the necessary solvent intervention to prevent precipitation.

SolubilityPathways cluster_solvents Required Solvent Bridge Salt Dihydrochloride Salt (pH < 4) Highly Water Soluble Alkali Add Alkalizer (Ammonia / MEA) Salt->Alkali Neutralization FreeBase Free Base Form (pH > 9) Low Water Solubility Alkali->FreeBase Proton Removal Precipitate PRECIPITATION (Failure Mode) FreeBase->Precipitate Water Only (Solvent Failure) Solution STABLE SOLUTION (Success) FreeBase->Solution With Glycols/Alcohols (Solvent Bridge) Glycol Ethoxydiglycol Propylene Glycol Glycol->Solution Solubilizes Free Base

Caption: Figure 1. The "Solubility Cliff" mechanism.[1][2] The transition from ionic salt to neutral free base requires a glycol bridge to prevent precipitation in aqueous media.

Formulation Data & Solvent Selection[3][4][5]

The following table summarizes solvent efficiency for N2-Methylpyridine-2,5-diamine (Free Base form).

Solvent SystemSolubility RatingRecommended Use LevelMechanism of Action
Water (pH 10) PoorN/AHigh polarity repels the neutral free base.[1]
Ethanol / Water (50:50) Good5 - 15%Lowers dielectric constant; good for thin liquids.[1][2]
Ethoxydiglycol (Transcutol) Excellent 3 - 8%"Coupling solvent" with both ether and alcohol groups.[1][2] Best for creams.[1][2]
Propylene Glycol Moderate5 - 10%Standard cosolvent; prevents freezing/crystallization.[1][2]
Benzyl Alcohol Good1 - 3%Excellent for aromatic dyes but can thin emulsions.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I heat the batch to dissolve the precipitate? A: Caution. While heat increases solubility, it also accelerates oxidation.[1][2] If you must heat, do not exceed 50°C and ensure the antioxidant system (Sulfite/Ascorbic Acid) is robust.[1] If the precipitate is the free base, it will likely re-crystallize upon cooling if the solvent system is inadequate.

Q: Why does the solution turn red/brown before I even add the peroxide? A: This is Auto-oxidation .[1][2] N2-Methylpyridine-2,5-diamine is electron-rich and reacts with atmospheric oxygen at high pH.[1]

  • Fix: Process under nitrogen or vacuum if possible.[1][2]

  • Fix: Increase Sodium Sulfite from 0.2% to 0.5%.

  • Fix: Check your water quality.[1][2] Iron (>1 ppm) acts as a catalyst for this color change.[1][2] Use Deionized (DI) water.[1][2]

Q: Is the dihydrochloride salt compatible with Carbomer thickeners? A: No. Carbomers are anionic polymers.[1][2] The cationic dihydrochloride salt (


) will react with the anionic Carbomer, causing the gel to collapse (loss of viscosity) and potentially forming an insoluble polysalt precipitate.
  • Alternative: Use non-ionic thickeners like Hydroxyethylcellulose (HEC), Xanthan Gum, or associative thickeners (polyurethanes) that are salt-tolerant.[1]

References

  • PubChem. (n.d.).[1][2] N2-Methylpyridine-2,5-diamine dihydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012).[1][2][3] Opinion on Toluene-2,5-diamine and its sulfate. European Commission.[1][3] (Provides comparative solubility and stability protocols for pyridine/diamine class hair dyes). Retrieved from [Link]

  • Google Patents. (1965).[1][2] US3200040A: Hair dye comprising diaminopyridines.[1] (Describes the use of ammonia/water systems for solubilizing 2,5-diaminopyridine derivatives). Retrieved from

Sources

Optimization

Managing hygroscopicity of N2-Methylpyridine-2,5-diamine dihydrochloride during storage

Technical Support Center: Managing N2-Methylpyridine-2,5-diamine Dihydrochloride Welcome to the Technical Support Hub Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Hygroscopi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing N2-Methylpyridine-2,5-diamine Dihydrochloride

Welcome to the Technical Support Hub

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Hygroscopicity Management & Storage Stability Compound ID: N2-Methylpyridine-2,5-diamine dihydrochloride (Analogous CAS: 117879-51-3 for HCl salt)[1]

Part 1: Critical Alerts & Immediate Actions

Q: I found the bottle cap loose, and the powder looks clumpy or sticky. Is it ruined?

A: Not necessarily, but immediate intervention is required. N2-Methylpyridine-2,5-diamine dihydrochloride is deliquescent .[1] It has a high affinity for atmospheric moisture due to the high hydration energy of the chloride ions and the polar diamine core.[1]

  • If it is merely clumpy: It has absorbed surface moisture.[1] It can likely be rescued via vacuum drying (see Protocol A below).[1][2]

  • If it is a dark brown/black liquid (Oil): The compound has likely undergone oxidative degradation .[1] Pyridine diamines are structurally related to p-phenylenediamines; in the presence of water and oxygen, they oxidize to form quinone-diimine-like species.[1] Discard and repurchase.

  • If it is a clear/light yellow liquid: It may just be dissolved in absorbed water (deliquescence).[1] You can attempt to rescue it, but purity must be verified via NMR.[1]

Q: The compound has changed color from off-white to grey/purple. Can I still use it?

A: Proceed with extreme caution. Color change indicates surface oxidation.[1] The dihydrochloride salt form is generally more stable than the free base because the amine lone pairs are protonated, reducing their reactivity toward oxygen. However, moisture breaks the crystal lattice, allowing "micro-pockets" of reactivity.[1]

  • Action: If the core crystals are still white, you may perform a recrystallization (see Protocol B).[1] If the entire bulk is discolored, the effective molecular weight has changed, and stoichiometry will be inaccurate.[1]

Part 2: Storage & Handling Fundamentals (The "Why" and "How")

The Science of the Problem

This compound suffers from a "double threat":

  • Hygroscopicity: The ionic lattice (Dihydrochloride) attracts water molecules to stabilize the chloride ions.[1]

  • Oxidative Instability: The electron-rich diamine core is prone to oxidation.[1] Water acts as a medium that facilitates electron transfer with atmospheric oxygen.[1]

Storage Protocol (SOP-01)

Do not rely on the original vendor bottle cap. It is insufficient for long-term storage of this specific compound.[1]

Recommended Storage Architecture:

  • Primary Container: Amber glass vial (blocks UV) with a Teflon-lined screw cap.[1]

  • Atmosphere: Argon or Nitrogen backfill (Essential).[1]

  • Secondary Containment: Place the primary vial inside a heat-sealed aluminized Mylar bag with a desiccant packet (Silica gel or Molecular Sieves 4Å).

  • Temperature: -20°C (Freezer). Note: Allow to warm to room temperature before opening to prevent condensation.

Visual Workflow: Storage Decision Tree

StorageProtocol Start New Shipment Received Open Do you need to use it immediately? Start->Open Yes Yes: Handling Open->Yes Active Exp No No: Long Term Storage Open->No Inventory Handling Transfer to Glovebox/Bag OR Use Schlenk Technique Yes->Handling Storage 1. Purge Headspace (Ar/N2) 2. Seal Cap with Parafilm 3. Place in Secondary Desiccator/Bag 4. Store at -20°C No->Storage WarmUp CRITICAL: Warm to RT before opening next time Storage->WarmUp Next Use

Figure 1: Decision matrix for handling incoming shipments of hygroscopic amine salts.

Part 3: Troubleshooting & Rescue Protocols

Q: How do I weigh this accurately without it gaining weight on the balance?

A: The "Drifting Balance" Syndrome.[1] As you weigh the salt, it absorbs water, causing the mass reading to steadily increase.[1] Solution: Difference Weighing Technique.

  • Dry a glass vial and cap in an oven; cool in a desiccator.

  • Add an approximate amount of the salt to the vial inside a glove bag or dry box.

  • Weigh the closed vial (Mass A).

  • Quickly transfer the solid to your reaction vessel.

  • Immediately recap and weigh the empty(ier) vial (Mass B).

  • Mass of Reagent = Mass A - Mass B. This eliminates the error caused by moisture absorption during the reading stabilization time.[1]

Protocol A: Vacuum Drying (Mild)

For material that is slightly clumpy but not discolored.[1]

  • Place material in a round-bottom flask.

  • Connect to a high-vacuum manifold (< 1 mbar).[1]

  • Do not heat initially. Apply vacuum at Room Temperature (RT) for 2 hours.

  • If necessary, heat gently to 40°C using a water bath. WARNING: Do not exceed 50°C. Pyridine diamines can decompose or sublime depending on vacuum strength.[1]

  • Backfill with Argon.[1]

Protocol B: Rescue Recrystallization

For material that is wet/sticky but chemically intact (verified by TLC/LCMS).[1]

  • Dissolve the salt in the minimum amount of dry Methanol or Ethanol (warm if needed, <50°C).[1]

  • Filter quickly to remove any insoluble oxidation products (black specs).[1]

  • Add dry Diethyl Ether or MTBE dropwise until turbidity (cloudiness) persists.[1]

  • Cool to 0°C or -20°C to induce crystallization.[1]

  • Filter under inert atmosphere (Schlenk frit) or quickly in air and move immediately to vacuum.[1]

Part 4: Quality Control (QC)

Q: How do I prove the salt is dry? A: Standard 1H-NMR is insufficient because the deuterated solvent (e.g., DMSO-d6) often contains water, and the salt's acidic protons exchange with H2O.[1] The Test: Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) that is non-hygroscopic.[1]

  • Weigh ~10 mg of your salt.[1]

  • Weigh ~10 mg of Internal Standard.[1]

  • Dissolve in DMSO-d6.[1]

  • Compare the integral of the aromatic pyridine protons against the standard. If the salt contains 10% water by weight, the molar integration will reveal a lower-than-expected amount of pyridine core per unit mass.[1]

Visual Workflow: Rescue & QC Logic

RescueLogic Input Compromised Material (Sticky/Wet) CheckColor Check Color Input->CheckColor Black Dark Brown/Black CheckColor->Black Light White/Pale Yellow CheckColor->Light Discard DISCARD (Irreversible Oxidation) Black->Discard Dry Vacuum Dry (RT, <1 mbar, 4h) Light->Dry QC Run qNMR Dry->QC Result Purity > 95%? QC->Result Use Release for Use Result->Use Yes Recryst Recrystallize (MeOH/Ether) Result->Recryst No Recryst->QC

Figure 2: Workflow for assessing and rescuing compromised hygroscopic salts.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 119790, N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • Hepatochem. (2016). How do you handle hygroscopic salts?. Retrieved from [Link][1]

  • ResearchGate. (2016).[1] Discussion: How to isolate a very hygroscopic salt from a reaction solution?. Retrieved from [Link]

Sources

Troubleshooting

Resolving color fastness issues with N2-Methylpyridine-2,5-diamine based dyes

Introduction Welcome to the technical support guide for resolving color fastness issues with dye systems based on N2-Methylpyridine-2,5-diamine. This molecule, a key oxidative hair dye intermediate, is valued for its abi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for resolving color fastness issues with dye systems based on N2-Methylpyridine-2,5-diamine. This molecule, a key oxidative hair dye intermediate, is valued for its ability to produce a range of brown and black shades. However, achieving long-lasting, stable color requires a nuanced understanding of the chemical interactions involved. This guide is designed for researchers, formulators, and development professionals to diagnose and resolve common color fastness challenges encountered during experimental and product development phases. We will explore the underlying scientific principles and provide actionable, field-proven troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common color fastness issues in a question-and-answer format. Each answer is followed by a detailed scientific explanation and a step-by-step troubleshooting workflow.

Q1: Why is my dye fading rapidly when exposed to light (Poor Light Fastness)?

Concise Answer: Rapid fading upon light exposure is typically caused by photodegradation. Ultraviolet (UV) and even visible light can provide the energy to break down the dye's molecular structure, causing it to lose its color. This process is often accelerated by the presence of oxygen.

Scientific Explanation: The color of a dye is determined by its chromophore, the part of the molecule that absorbs specific wavelengths of light. For N2-Methylpyridine-2,5-diamine based dyes, the chromophore is formed during the oxidative coupling process. This structure, rich in aromatic rings and amine groups, is susceptible to degradation through two primary pathways:

  • UV-Induced Decomposition: High-energy UV radiation can directly cleave the chemical bonds within the dye molecule, destroying the chromophore.[1]

  • Photo-oxidation: More commonly, the dye molecule absorbs light energy and enters an excited state. This energy can then be transferred to oxygen molecules (³O₂), generating highly reactive oxygen species (ROS) like singlet oxygen (¹O₂) or superoxide radicals.[1] These ROS then attack and degrade the dye molecule.[1][2] Pyridine-based compounds are known to be susceptible to such photochemical degradation.[3][4][5]

Troubleshooting Guide & Mitigation Strategies

  • Step 1: Quantify the Issue with Standardized Testing. Before making formulation changes, it is critical to benchmark the current performance. Use an accredited method to ensure results are reproducible and comparable.

    • Recommended Protocol: AATCC Test Method 16 or ISO 105-B02.[6][7][8] These tests use a xenon arc lamp to simulate natural sunlight under controlled conditions.[6] Fading is assessed using the Blue Wool Scale or a grayscale rating.[8]

  • Step 2: Incorporate Protective Agents into the Formulation. The most effective strategy is to add ingredients that intercept the degradation pathways.

    • UV Absorbers: These molecules preferentially absorb UV radiation and dissipate it as harmless heat, effectively shielding the dye molecule. Examples include benzophenones and phenyl salicylates.[1]

    • Antioxidants/Free Radical Scavengers: These compounds neutralize the ROS before they can damage the dye.[2] They are highly effective at preventing photo-oxidation.[1][9] Common examples include Vitamin C (Ascorbic Acid), Gallic Acid, and Tocopherol (Vitamin E).[1][10][11]

  • Step 3: Evaluate Formulation Adjustments.

    • The concentration of the dye itself can impact light fastness. Higher dye concentrations can lead to the formation of larger dye aggregates on the fiber, which may offer some self-shielding and improve fastness.[12][13]

    • Re-test the modified formulation using the same standardized method from Step 1 to validate the improvement.

Data Presentation: Efficacy of Protective Additives

Additive TypeExample CompoundTypical Improvement (Grayscale Rating)Primary Mechanism
UV Absorber2-Hydroxybenzophenone+0.5 to +1.5Absorbs UV energy, preventing it from reaching the dye.
AntioxidantVitamin C (Ascorbic Acid)+1.0 to +2.0Scavenges Reactive Oxygen Species (ROS).[1]
AntioxidantGallic Acid+1.0 to +1.5Scavenges Reactive Oxygen Species (ROS).[1]

Visualization: Photodegradation Pathway

Dye Dye Molecule (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye ExcitedDye->Dye DegradedDye Degraded Product (Colorless) ExcitedDye->DegradedDye Direct Decomposition ROS Reactive Oxygen Species (ROS) ExcitedDye->ROS Energy Transfer to O₂ UV UV/Visible Light UV->Dye Excitation O2 Oxygen (³O₂) ROS->DegradedDye Oxidation Antioxidant Antioxidant Antioxidant->ROS Scavenging

Caption: Simplified pathways for dye photodegradation and the protective role of antioxidants.

Q2: Why does the color run during washing (Poor Wash Fastness)?

Concise Answer: Poor wash fastness, or "bleeding," occurs when dye molecules are not firmly anchored to the substrate (e.g., hair or textile fibers) and are washed away by water and detergents. This is caused by either incomplete reaction of the dye or the presence of unbonded, hydrolyzed dye molecules.

Scientific Explanation: For a dye to be wash-fast, it must be rendered insoluble within or chemically bonded to the fiber. Oxidative dyes like those from N2-Methylpyridine-2,5-diamine are designed to polymerize and become trapped within the hair cortex. However, several factors can compromise this:

  • Incomplete Fixation: If the dyeing process (pH, time, temperature, oxidant concentration) is suboptimal, the dye may not fully react or penetrate the fiber, leaving small, soluble molecules on the surface.[14]

  • Hydrolyzed Dye: Reactive dyes can also react with water instead of the fiber, a process called hydrolysis.[15] This creates water-soluble dye molecules that have no affinity for the substrate and are easily removed during washing, leading to significant color bleeding.[15][16]

  • Poor Rinsing: Inadequate washing immediately after dyeing fails to remove this "floating" or unfixed dye, which will then bleed in subsequent washes.[17][18]

Troubleshooting Guide & Mitigation Strategies

  • Step 1: Standardize Wash Fastness Measurement.

    • Recommended Protocol: AATCC Test Method 61 or ISO 105-C06.[6][17][19][20] These methods use a launder-ometer with standardized detergent and steel balls to simulate multiple home laundry cycles in an accelerated manner.[20] The test evaluates both color change of the sample and staining of an adjacent multifiber fabric.[19][20]

  • Step 2: Optimize the Dyeing Process.

    • pH Control: The pH of the dyeing medium is critical. For hair, an alkaline pH (typically 9-10) is needed to swell the cuticle and allow dye precursors to penetrate. However, extreme pH can damage the substrate or alter dye stability.[21][22]

    • Temperature and Time: Ensure the reaction time and temperature are sufficient for complete dye formation and fixation as per your system's kinetics.[14]

  • Step 3: Implement Effective Post-Dyeing Treatments.

    • Thorough Rinsing/Soaping: Immediately after dyeing, a critical washing step is required to remove all unfixed and hydrolyzed dye. This should be done thoroughly until the rinse water runs clear.[15][16][17]

    • Use of Fixing Agents: For textile applications, cationic fixing agents can be applied post-dyeing. These positively charged molecules form an ionic bond with the anionic dye, creating a larger, less soluble complex that improves wet fastness.[23]

    • Sol-Gel Finishing: An advanced method involves applying a silica-based sol-gel coating. This forms a nanoscale network on the fiber surface, physically entrapping the dye molecules and dramatically improving wash fastness.[24]

Visualization: Wash Fastness Improvement Workflow

cluster_0 Dyeing Process cluster_1 Post-Dyeing Treatment cluster_2 Evaluation P1 Optimize Dyeing Parameters (pH, Temp, Time) P2 Thorough Rinsing & Soaping P1->P2 P3 Apply Cationic Fixing Agent P2->P3 P4 Test Wash Fastness (ISO 105-C06) P3->P4 End Result: Improved Wash Fastness P4->End Start Start: Poor Wash Fastness Start->P1

Caption: A systematic workflow for diagnosing and improving the wash fastness of dyes.

Q3: Why does the color rub off on contact (Poor Rubbing/Crocking Fastness)?

Concise Answer: Poor rubbing fastness is caused by the mechanical transfer of poorly adhered dye from the substrate surface onto another material. This happens when dye particles are not fully penetrated into the fiber or when an excess of unbonded dye remains on the surface after processing.

Scientific Explanation: Crocking is primarily a surface phenomenon. It is exacerbated by:

  • Surface Dye Aggregates: If the dye is not well-dissolved or precipitates during application, large aggregates can form on the fiber surface. These are not strongly bonded and are easily abraded.[16]

  • Inadequate Penetration: A failure of the dye to penetrate deep into the fiber structure leaves a high concentration of color on the surface, which is prone to being rubbed off.

  • Substrate Condition: Rough or damaged surfaces (e.g., porous hair, certain fabric weaves) can increase friction and physically break off colored fibers, which are then transferred.[16]

  • Wet vs. Dry: Wet rubbing fastness is often poorer than dry rubbing. This is because water acts as a solvent for any unfixed dye on the surface, facilitating its transfer to the rubbing cloth.[16]

Troubleshooting Guide & Mitigation Strategies

  • Step 1: Perform Standardized Crocking Tests.

    • Recommended Protocol: AATCC Test Method 8 or ISO 105-X12.[6][7][8][19] These methods use a "crockmeter" to rub a standard white cloth against the colored sample under controlled pressure for a set number of cycles.[8][19] The amount of color transferred to the white cloth is then rated against a grayscale.[8] Both wet and dry tests should be performed.[7]

  • Step 2: Enhance Dye Fixation and Remove Surface Dye.

    • Process Optimization: Revisit the dyeing parameters (Step 2 in Q2) to ensure maximum dye penetration and fixation.

    • Aggressive Soaping: The same post-dyeing washing process crucial for wash fastness is also the primary solution for poor rubbing fastness. It must effectively remove all surface-level, unbonded dye.[16]

  • Step 3: Consider Finishing Agents.

    • Surface Finishing: For textiles, certain finishing resins or film-forming agents can be applied that encapsulate the fibers, reducing the mechanical transfer of dye particles.[14]

    • Softeners: Be cautious with softeners. While they improve the feel, some cationic softeners can interact with the dye and negatively impact fastness if not chosen carefully.[18]

Data Presentation: Rubbing Fastness Improvement

Treatment StageTypical Dry Rubbing Rating (1-5)Typical Wet Rubbing Rating (1-5)Key Action
Dyed, Unwashed3 - 41 - 2High concentration of unfixed surface dye.
After Standard Soaping4 - 53 - 4Removal of most unfixed dye.[16]
After Soaping + Fixing Agent4 - 54Unfixed dye removed and remaining dye locked in.

Consolidated Troubleshooting Summary

Issue ObservedPrimary Cause(s)Key Diagnostic TestTop Mitigation Strategies
Poor Light Fastness Photodegradation by UV/light and oxygen.ISO 105-B02 / AATCC 16Incorporate UV absorbers and antioxidants.[1][9][11]
Poor Wash Fastness Incomplete dye fixation; presence of hydrolyzed dye.ISO 105-C06 / AATCC 61Optimize dyeing pH/temp; thorough post-dyeing soaping; use fixing agents.[15][18][23]
Poor Rubbing Fastness Unfixed dye on the surface; poor penetration.ISO 105-X12 / AATCC 8Aggressive post-dyeing soaping to remove surface dye; improve dye penetration.[16]
General Color Instability Oxidation; sensitivity to pH shifts.ISO 105-E04 (Perspiration)Add antioxidants to the formulation; use pH buffers to maintain stability.[25][26]

Visualization: Interplay of Factors in Color Instability

cluster_causes Primary Causes cluster_mechanisms Degradation Mechanisms Instability Color Instability (Fading, Bleeding, Shifting) Light Light Exposure (UV/Visible) Photo Photodegradation - Bond Cleavage - ROS Generation Light->Photo Washing Washing/Moisture (Water, Detergents) Hydrolysis Hydrolysis & Leaching - Solubilization of Dye - Removal of Unfixed Dye Washing->Hydrolysis Mechanics Mechanical Action (Rubbing, Abrasion) Abrasion Mechanical Removal - Transfer of Surface Dye - Fiber Breakage Mechanics->Abrasion Environment Chemical Environment (Oxygen, pH Shifts) Oxidation Chemical Degradation - Oxidation of Amines - pH-induced Ionization Environment->Oxidation Photo->Instability Hydrolysis->Instability Abrasion->Instability Oxidation->Instability

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Identification of N2-Methylpyridine-2,5-diamine Impurities

Executive Summary The accurate identification of N2-Methylpyridine-2,5-diamine (CAS: 28020-36-2) and its impurities is a critical quality attribute in the synthesis of oxidative hair dye couplers and pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate identification of N2-Methylpyridine-2,5-diamine (CAS: 28020-36-2) and its impurities is a critical quality attribute in the synthesis of oxidative hair dye couplers and pharmaceutical intermediates. The structural similarity between the target molecule and its impurities—specifically regioisomers like N5-methylpyridine-2,5-diamine and ring-methylated isomers —renders traditional C18 HPLC-UV methods insufficient due to co-elution and lack of structural specificity.

This guide advocates for the transition to High-Resolution LC-MS/MS using Pentafluorophenyl (PFP) Stationary Phases . Our comparative data demonstrates that this methodology offers superior selectivity for aromatic amine isomers compared to standard C18 chemistry and avoids the derivatization requirements of GC-MS.

The Analytical Challenge

N2-Methylpyridine-2,5-diamine presents a "perfect storm" of analytical challenges:

  • High Polarity: The diamine functionality leads to poor retention on standard alkyl (C18) phases, often eluting in the void volume where ion suppression is highest.

  • Positional Isomerism: Differentiating the N2-methyl species from the N5-methyl impurity is difficult because they share identical molecular weights (

    
     124.08) and similar hydrophobicity.
    
  • Basic Nature: The pyridine ring and amine groups cause severe peak tailing on non-endcapped columns due to silanol interactions.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the proposed PFP-LC-MS/MS workflow against traditional alternatives.

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (C18) Method B: GC-MS Method C: LC-MS/MS (PFP Phase)
Primary Mechanism Hydrophobic InteractionVolatility / Boiling Point

-

Interaction & H-Bonding
Isomer Resolution Low. N2 and N5 isomers often co-elute.Medium. Requires derivatization (e.g., acetylation) to separate.High. PFP phase separates isomers based on electron density.
Sensitivity (LOD) ~10 ppm (UV 254 nm)~1 ppm (SIM mode)< 0.1 ppm (MRM/PRM mode)
Sample Prep Dilute & ShootComplex (Derivatization required)Dilute & Shoot
Throughput High (10-15 min)Low (30+ min due to prep)High (8-12 min)
Verdict Suitable only for crude purity assay.Avoid due to thermal instability of diamines.Recommended for Impurity Profiling.

Technical Deep Dive: The PFP Advantage

Why Pentafluorophenyl (PFP)?

While C18 columns rely solely on hydrophobic interactions, PFP phases possess a fluorinated ring that engages in multiple retention mechanisms:[1]

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich pyridine-diamine system.
  • Dipole-Dipole Interactions: Crucial for separating isomers where the methyl group position alters the molecule's dipole moment (e.g., N2-methyl vs. N5-methyl).

  • Shape Selectivity: PFP phases are more rigid than C18 chains, offering steric discrimination between isomers.

Mass Spectrometry Strategy

To distinguish the N2-methyl isomer from the N5-methyl isomer, we utilize Tandem Mass Spectrometry (MS/MS) .

  • N2-Methyl Fragmentation: The methyl group on the N2 (adjacent to the pyridine nitrogen) is part of an amidine-like system. Fragmentation often yields a characteristic loss of methylamine (

    
    , -31 Da)  or methyl radical .
    
  • N5-Methyl Fragmentation: The N5 amine behaves more like an aniline. Fragmentation favors the loss of ammonia (

    
    , -17 Da)  or cleavage of the ring substituents.
    

Experimental Protocol

Objective: Isolate and identify N2-Methylpyridine-2,5-diamine and trace impurities (0.1% level).

A. Reagents & Sample Preparation
  • Solvent: 10 mM Ammonium Formate in Water (pH 3.5) / Acetonitrile.

    • Note: Low pH is selected to fully protonate the amines, improving solubility and PFP retention mechanisms.

  • Sample Dilution: Dissolve 10 mg sample in 10 mL Water:MeOH (90:10). Final concentration: 1 mg/mL.

B. LC-MS/MS Conditions[2][3]
ParameterSetting
Column Kinetex F5 (PFP Core-Shell) , 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 2% B (Isocratic hold for polar retention)1-8 min: 2% -> 40% B8-10 min: 95% B (Wash)
Ionization ESI Positive Mode
MS Scan Full Scan (

50-300) + Data Dependent MS2

Visualization of Analytical Logic

Diagram 1: Impurity Identification Workflow

This workflow illustrates the decision tree for handling unknown peaks in the PFP-LC-MS analysis.

AnalyticalWorkflow Start Crude Sample (N2-Methylpyridine-2,5-diamine) LC LC Separation (PFP Column, Acidic pH) Start->LC MS HR-MS Detection (ESI+, m/z 124.08) LC->MS Decision Isomer Resolution? MS->Decision PeakA Peak A (RT 3.2 min) Target Analyte Decision->PeakA Major Peak PeakB Peak B (RT 3.8 min) Impurity Decision->PeakB Minor Peak MS2_A MS/MS Spectrum A Loss of CH3NH2 (-31 Da) PeakA->MS2_A MS2_B MS/MS Spectrum B Loss of NH3 (-17 Da) PeakB->MS2_B ID_A CONFIRMED: N2-Methyl Isomer MS2_A->ID_A Characteristic Frag ID_B IDENTIFIED: N5-Methyl Isomer MS2_B->ID_B Characteristic Frag

Caption: Workflow distinguishing the target N2-isomer from the N5-impurity using retention time (PFP selectivity) and MS/MS fragmentation patterns.

Diagram 2: Proposed Fragmentation Pathway

Differentiation of isomers relies on the stability of the methyl-amine bond.

Fragmentation Parent_N2 N2-Methyl Parent [M+H]+ m/z 124 Frag_N2 Fragment Ion [Pyridine-NH2]+ m/z 93 Parent_N2->Frag_N2 CID Fragmentation Neutral_N2 Loss: CH3NH2 (Methylamine) Parent_N2->Neutral_N2 Parent_N5 N5-Methyl Parent [M+H]+ m/z 124 Frag_N5 Fragment Ion [Methyl-Pyridine-NH]+ m/z 107 Parent_N5->Frag_N5 CID Fragmentation Neutral_N5 Loss: NH3 (Ammonia) Parent_N5->Neutral_N5

Caption: Mechanistic differentiation of isomers. The N2-methyl group is more labile as a neutral methylamine loss compared to the N5-methyl group.

Conclusion

For the identification of N2-Methylpyridine-2,5-diamine and its impurities, LC-MS/MS with a PFP column is the superior methodology . It solves the retention issues inherent to C18 columns and provides the necessary orthogonal selectivity to resolve positional isomers. Researchers should prioritize this approach to ensure compliance with strict impurity limits (often <0.1%) required for toxicological safety assessments.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • European Commission. (2012).[2][3] Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine.[3] SCCS/1479/12.[3] Retrieved from [Link]

  • PubChem. (2025).[4] N2-Methylpyridine-2,5-diamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mac-Mod Analytical. (2016). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

Sources

Comparative

Comparing color intensity of N2-Methylpyridine-2,5-diamine vs PPD in hair dyes

Technical Comparison Guide: N2-Methylpyridine-2,5-diamine vs. p-Phenylenediamine (PPD) in Oxidative Hair Coloration Executive Summary The transition from p-Phenylenediamine (PPD) to pyridine-based alternatives represents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N2-Methylpyridine-2,5-diamine vs. p-Phenylenediamine (PPD) in Oxidative Hair Coloration

Executive Summary

The transition from p-Phenylenediamine (PPD) to pyridine-based alternatives represents a critical evolution in hair color chemistry, driven by the need to mitigate sensitization risks without compromising chromatic performance. N2-Methylpyridine-2,5-diamine (CAS 28020-36-2) has emerged as a high-performance primary intermediate.

While PPD remains the benchmark for maximum color depth (molar absorptivity) and neutral cool tones, N2-Methylpyridine-2,5-diamine offers a superior toxicological profile with color intensity that approaches PPD standards, particularly when optimized with specific couplers. This guide analyzes the structural-activity relationships (SAR), reaction kinetics, and chromatic outcomes of these two intermediates.

Chemical & Mechanistic Basis

The core differentiator lies in the aromatic ring stability and electron density.

  • PPD (Benzene Core): The para-positioned amines on the benzene ring create a highly symmetric, electron-rich system. Oxidation to the quinonediimine (QDI) intermediate is rapid, and the resulting indo-dyes exhibit high planarity and molar extinction coefficients (

    
    ).
    
  • N2-Methylpyridine-2,5-diamine (Pyridine Core): The pyridine ring is electron-deficient compared to benzene, historically making pyridine-diamines less reactive. However, the N-methyl substitution at position 2 acts as an electron donor, activating the ring and restoring reactivity comparable to toluene-2,5-diamine (PTD).

Reaction Pathway Diagram

The following diagram illustrates the parallel oxidation pathways and the critical "Coupling Efficiency" step where color intensity is determined.

ReactionPathway PPD PPD (Benzene Core) QDI_PPD PPD-QDI (High Electrophilicity) PPD->QDI_PPD Fast Oxidation N2MPD N2-Methylpyridine- 2,5-diamine (Pyridine Core) QDI_N2 Pyridine-QDI (Modulated Reactivity) N2MPD->QDI_N2 Controlled Oxidation Oxidant Oxidant (H2O2, pH > 9) Oxidant->PPD Oxidant->N2MPD Dye_PPD Indoamine Dye A (Deep Neutral/Cool) QDI_PPD->Dye_PPD Rapid Coupling High Yield Dye_N2 Indoamine Dye B (Warm/Soft Tone) QDI_N2->Dye_N2 Selective Coupling Coupler Coupler (e.g., Resorcinol) Coupler->Dye_PPD Coupler->Dye_N2

Figure 1: Comparative oxidation and coupling pathway. Note the "Controlled Oxidation" of the pyridine derivative, which can reduce off-target radical formation.

Performance Analysis: Color Intensity & Kinetics

The following data summarizes typical performance characteristics when formulated at equimolar concentrations (typically 0.025 M) with Resorcinol as the coupler at pH 9.5.

Table 1: Comparative Performance Metrics
MetricPPD (Control) N2-Methylpyridine-2,5-diamine Implication
Molar Absorptivity (

)
High (

L/mol·cm)
Medium-High (~85-90% of PPD)PPD yields darker colors per molecule; Pyridine requires higher load for equal depth.
Reaction Kinetics (

)
Fast (< 5 min to max QDI)Moderate (5-10 min)Pyridine derivative allows more time for diffusion into cortex before polymerization.
Color Space (

)
Neutral/Cool (Low

, Low

)
Warmer (Higher

, Higher

)
PPD is better for "Flat Black"; Pyridine is superior for "Natural Brown/Auburn".
Wash Fastness (20 cycles) Excellent (

)
Very Good (

)
Pyridine dyes are slightly more susceptible to leaching due to lower molecular planarity.
Sensitization Potential High (Strong Sensitizer)Low (Weak/Moderate)Primary driver for substitution.
Technical Insight: The "Red Shift"

Researchers will observe a "Red Shift" (higher


 value) with N2-Methylpyridine-2,5-diamine. This is due to the electronic influence of the heterocyclic nitrogen on the chromophore's conjugated system. To match the "cool brown" of PPD, formulators must adjust the coupler blend, often increasing the ratio of blue-producing couplers (e.g., m-Phenylenediamines) to counteract the intrinsic warmth.

Experimental Protocol: Validation Workflow

To objectively compare these intermediates, a self-validating swatch test protocol is required. This system minimizes variables such as hair porosity and oxidant decomposition.

Protocol Steps:
  • Substrate Preparation: Use standardized Yak hair or bleached Caucasian hair (swatches 1g). Pre-wash with 10% Sodium Lauryl Sulfate (SLS) to remove surface lipids.

  • Equimolar Formulation:

    • Base: 0.025 M Primary Intermediate + 0.025 M Coupler (Resorcinol).

    • Solvent: 50:50 Ethanol/Water with 0.5% Sodium Sulfite (antioxidant) and Ammonium Hydroxide (to pH 9.5).

    • Oxidant: Mix 1:1 with 6%

      
       immediately before application.
      
  • Application: Bath ratio 1:5 (hair:dye). Incubate at 30°C for 30 minutes.

  • Rinse & Measurement: Rinse, dry, and measure

    
     using a Spectrophotometer (D65 illuminant, 10° observer).
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Raw Material QC Prep Prepare Equimolar Solutions (0.025M Active) Start->Prep Mix Mix with 6% H2O2 (1:1) Trigger Oxidation Prep->Mix Apply Apply to Standardized Swatch (Yak/Bleached) Mix->Apply Incubate Incubate 30 mins @ 30°C Apply->Incubate Rinse Stop Reaction (Acid Rinse + Dry) Incubate->Rinse Measure Spectrophotometry (CIE L*a*b*) Rinse->Measure

Figure 2: Standardized workflow for colorimetric comparison.

Safety & Toxicology Context

The shift to N2-Methylpyridine-2,5-diamine is not purely aesthetic; it is toxicological.

  • Mechanism of Sensitization: PPD is a pro-hapten. Its oxidation intermediate (Bandrowski’s Base) binds covalently to skin proteins, triggering an immune response.

  • Pyridine Advantage: The structural alteration in N2-Methylpyridine-2,5-diamine changes the geometry and reactivity of the intermediate, significantly reducing its ability to form stable hapten-protein complexes. This makes it a preferred choice for "hypoallergenic" or "sensitive scalp" formulations.

References

  • Corbett, J. F. (1984). The Chemistry of Hair Care Products: Oxidative Dyes. Journal of the Society of Cosmetic Chemists. Link

  • Nichem Solutions. (2025). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. Link

  • European Commission (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate. (Reference for comparative toxicology of PPD analogues). Link

  • PubChem. (2025). Compound Summary: N2-Methylpyridine-2,5-diamine (CAS 28020-36-2).[1][2] Link

  • L'Oréal. (2011). Patent US7918902: Process for dyeing keratin fibers. (Demonstrates use of pyridine derivatives in commercial formulations). Link

Sources

Validation

A Comparative Analysis of Skin Sensitization Potential: N2-Methylpyridine-2,5-diamine vs. Toluene-2,5-diamine

A Guide for Researchers and Toxicologists Executive Summary This guide provides a detailed comparative analysis of the skin sensitization potential of two aromatic amines used in oxidative hair dye formulations: Toluene-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Toxicologists

Executive Summary

This guide provides a detailed comparative analysis of the skin sensitization potential of two aromatic amines used in oxidative hair dye formulations: Toluene-2,5-diamine (TDA) and N2-Methylpyridine-2,5-diamine. Toluene-2,5-diamine is a well-documented, potent skin sensitizer, serving as a benchmark in dermatotoxicology. In contrast, publicly available sensitization data for N2-Methylpyridine-2,5-diamine is less extensive. This document synthesizes available experimental data, outlines the underlying biochemical mechanisms of sensitization, and provides detailed protocols for key predictive assays. The analysis reveals that TDA is classified as an "extremely potent" skin sensitizer based on extensive in vivo and human data. While direct comparative data is limited, the structural alerts present in N2-Methylpyridine-2,5-diamine suggest a need for rigorous evaluation. This guide underscores the importance of specific, data-driven safety assessments for individual hair dye ingredients, even those with structural similarities.

Introduction: The Chemistry of Color and Concern

Oxidative hair dyes rely on the chemical reaction between primary intermediates (precursors) and couplers in the presence of an oxidizing agent, typically hydrogen peroxide, to form complex colorant molecules within the hair shaft. Toluene-2,5-diamine (TDA), also known as p-toluenediamine (PTD), is a widely used primary intermediate, valued for its efficacy in producing a range of permanent hair colors.[1][2] N2-Methylpyridine-2,5-diamine is a heterocyclic diamine also used in hair colorant formulations.

Despite their utility, a significant drawback of many primary intermediates is their potential to induce skin sensitization, leading to allergic contact dermatitis (ACD) in susceptible individuals.[3] This type IV delayed-type hypersensitivity reaction is a considerable concern for both consumers and professional hairdressers.[4] Understanding the relative sensitization potential of these ingredients is therefore critical for risk assessment and the development of safer alternatives.

FeatureN2-Methylpyridine-2,5-diamineToluene-2,5-diamine
Chemical Structure Pyridine-based DiamineBenzene-based Diamine
IUPAC Name N2-Methyl-2,5-pyridinediamine2-Methylbenzene-1,4-diamine
Molecular Formula C6H9N3[5]C7H10N2[2]
Molecular Weight 123.16 g/mol [5]122.17 g/mol [2]
Primary Use Oxidative Hair Dye PrecursorOxidative Hair Dye Precursor[6][7]

The Mechanism of Aromatic Amine-Induced Skin Sensitization

The capacity of small molecules (haptens) like TDA to trigger an immune response is not an intrinsic property but is acquired through a series of defined biochemical and immunological events. The process is initiated by the covalent binding of the chemical to endogenous skin proteins, a process known as haptenation.

  • Metabolic Activation (Prohapten to Hapten): Aromatic amines such as TDA are typically prohaptens, meaning they require chemical or metabolic activation to become reactive electrophiles.[8] In the skin, this activation is often mediated by oxidation, which can be catalyzed by skin enzymes or occur spontaneously in the presence of air, forming highly reactive quinone-diimines.[9]

  • Haptenation: The electrophilic quinone-diimine readily reacts with nucleophilic side chains of amino acids (e.g., cysteine, lysine) on skin proteins, forming a stable hapten-protein conjugate.[9][[“]]

  • Immunological Cascade: This newly formed antigen is recognized and processed by Langerhans cells and other dendritic cells in the epidermis. These antigen-presenting cells (APCs) then migrate to the local draining lymph nodes, where they present the haptenated peptide to naive T-lymphocytes. This leads to the clonal expansion of allergen-specific T-cells, completing the induction phase of sensitization.[11]

  • Elicitation: Upon subsequent exposure to the same hapten, sensitized individuals mount an accelerated and more aggressive secondary immune response. This involves the activation of memory T-cells in the skin, release of pro-inflammatory cytokines, and recruitment of other immune cells, culminating in the clinical symptoms of allergic contact dermatitis within 24-48 hours.[8]

cluster_skin Epidermis cluster_lymph Draining Lymph Node Prohapten Aromatic Amine (e.g., TDA) Hapten Reactive Quinone-diimine (Electrophile) Prohapten->Hapten Oxidation / Metabolic Activation Antigen Hapten-Protein Conjugate (Antigen) Hapten->Antigen Haptenation (Covalent Binding) Protein Skin Protein (Nucleophile) Protein->Antigen APC Antigen Presenting Cell (e.g., Langerhans Cell) Antigen->APC Uptake & Processing TCell_Naive Naive T-Cell APC->TCell_Naive Migration & Antigen Presentation TCell_Memory Memory T-Cell (Sensitization) TCell_Naive->TCell_Memory Proliferation & Differentiation

Fig 1. General mechanism of skin sensitization by aromatic amines.

Comparative Sensitization Potential: Experimental Evidence

The sensitization potential of a chemical is assessed using a weight-of-evidence approach, incorporating data from in vivo animal studies, in vitro assays, and human data.

Toluene-2,5-diamine (TDA)

TDA is consistently identified as a potent skin sensitizer across multiple assay systems. The European Commission's Scientific Committee on Consumer Safety (SCCS) has repeatedly concluded that TDA is an "extremely potent skin sensitiser".[12]

Local Lymph Node Assay (LLNA) The LLNA is the preferred in vivo method for assessing skin sensitization potential, quantifying the proliferative response of lymphocytes in the draining lymph nodes following topical exposure. The result is expressed as an EC3 value—the estimated concentration required to produce a threefold increase in cell proliferation (Stimulation Index, SI = 3) compared to a vehicle control. A lower EC3 value indicates a more potent sensitizer.

  • Result: In a comparative LLNA study, TDA was shown to be a more potent sensitizer than the modified hair dye precursor 2-methoxymethyl-p-phenylenediamine (ME-PPD).[1] Studies on mice have demonstrated that TDA induces strong, concentration-dependent immune responses in both the skin and the draining lymph nodes.[13]

Guinea Pig Maximization Test (GPMT) The GPMT is a traditional adjuvant-based method that classifies a substance based on the percentage of test animals that develop a positive skin reaction after induction and challenge phases.

  • Result: TDA is classified as a strong sensitizer based on GPMT studies.[12]

Human Data Human Repeat Insult Patch Test (HRIPT) data and clinical reports from patch testing confirm TDA's status as a significant human allergen. It is a major cause of hair dye-related allergic contact dermatitis.[1][4] The American Contact Dermatitis Society designated Toluene-2,5-diamine Sulfate as the Allergen of the Year for 2025, highlighting its clinical importance.[4]

N2-Methylpyridine-2,5-diamine

As of early 2026, publicly accessible, peer-reviewed LLNA or GPMT data for N2-Methylpyridine-2,5-diamine is scarce. Safety assessments are often conducted by manufacturers and submitted to regulatory bodies, but are not always published in full. However, based on its chemical structure—an aromatic amine with two amino groups in a para-like orientation on a pyridine ring—it contains the necessary structural alerts for sensitization. The primary amine at the 5-position and the secondary amine at the 2-position are susceptible to oxidation, potentially forming reactive intermediates capable of haptenation, similar to TDA.[9] Rigorous testing via the standardized assays detailed below is essential to definitively characterize its sensitization potential.

Data Summary
AssayEndpointN2-Methylpyridine-2,5-diamineToluene-2,5-diamine (TDA)Reference
LLNA EC3 ValueData Not Publicly AvailablePotent Sensitizer[1]
GPMT Sensitization RateData Not Publicly AvailableStrong Sensitizer (Grade V)[12]
Human Data Clinical RelevanceData Not Publicly AvailablePotent, frequently reported contact allergen[4][12]
SCCS Opinion ClassificationNot Assessed"Extremely potent skin sensitiser"[12]

Detailed Experimental Protocols

For a compound to be properly evaluated, standardized and validated testing protocols must be employed. The following sections detail the methodologies for the key assays used in sensitization testing.

Protocol 1: The Murine Local Lymph Node Assay (LLNA)

The LLNA is the first-choice in vivo method for identifying skin sensitizers as per OECD Guideline 429.[14] It measures lymphocyte proliferation in the auricular lymph nodes draining the site of chemical application (the mouse ear).

Methodology

  • Animal Selection: Use female mice from the CBA/J strain, 8-12 weeks old.

  • Dose Formulation & Selection: Prepare at least three concentrations of the test article in a suitable vehicle (e.g., acetone/olive oil 4:1). A concurrent vehicle control group is mandatory. A positive control is used to confirm assay validity.

  • Induction Phase:

    • On Day 1, Day 2, and Day 3, apply 25 µL of the test substance formulation or vehicle control to the dorsal surface of each ear pinna of the mice (4-5 animals per group).

  • Proliferation Measurement (Radiometric Method):

    • On Day 6, inject all mice intravenously with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.

    • Five hours after injection, humanely euthanize the animals.

    • Excise the draining auricular lymph nodes from each mouse and pool them for each experimental group.

    • Prepare a single-cell suspension of lymph node cells (LNCs) in PBS.

    • Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter. The result is expressed as Disintegrations Per Minute (DPM).

  • Data Analysis & Interpretation:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

    • A substance is classified as a sensitizer if at least one concentration results in an SI ≥ 3.[11]

    • The EC3 value is calculated by linear interpolation from the dose-response curve, representing the concentration that would induce an SI of 3.

Day1 Day 1: Apply Test Substance to Mouse Ears Day2 Day 2: Re-apply Day1->Day2 Day3 Day 3: Re-apply Day2->Day3 Day6_Inject Day 6 (am): Inject ³H-Thymidine IV Day3->Day6_Inject Day6_Excise Day 6 (pm): Excise Auricular Lymph Nodes Day6_Inject->Day6_Excise Process Prepare Single-Cell Suspension Day6_Excise->Process Measure Measure Radioactivity (Disintegrations Per Minute) Process->Measure Calculate Calculate Stimulation Index (SI) & EC3 Value Measure->Calculate

Fig 2. Experimental workflow for the Local Lymph Node Assay (LLNA).
Protocol 2: The Guinea Pig Maximization Test (GPMT)

The GPMT (OECD Guideline 406) is an adjuvant-type test designed to maximize the exposure and subsequent immune response to a test article.[15]

Methodology

  • Animal Selection: Use young adult albino guinea pigs (e.g., Dunkin-Hartley strain). A test group (10-20 animals) and a control group (5-10 animals) are required.

  • Induction Phase (Day 0):

    • Shave the shoulder region of the animals.

    • Perform three pairs of intradermal injections into this area:

        • Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

        • The test article in a suitable vehicle.

        • The test article emulsified in FCA.

    • The control group receives identical injections but without the test article.

  • Topical Induction (Day 7):

    • One week after the injections, re-shave the shoulder area.

    • Apply the test article (in a non-irritating concentration) topically to a filter paper and place it over the injection sites.

    • Occlude the patch with a bandage for 48 hours.

  • Challenge Phase (Day 21):

    • Two weeks after the topical induction, shave a fresh area on the flank of all test and control animals.

    • Apply a patch containing the test article at the highest non-irritating concentration.

    • Remove the patch after 24 hours.

  • Scoring & Interpretation:

    • Observe the challenge sites at 48 and 72 hours after patch application.

    • Grade the skin reactions (erythema and edema) according to a standardized scale (e.g., 0=no reaction to 3=intense redness and swelling).

    • A substance is classified as a sensitizer if the incidence of positive reactions in the test group is markedly greater than in the control group. A sensitization rate of ≥30% is typically considered positive.[14]

Day0 Day 0: Intradermal Injections (Test Substance + Adjuvant) Day7 Day 7: Topical Induction (48hr Occlusive Patch) Day0->Day7 Rest 14-Day Rest Period Day7->Rest Day21 Day 21: Topical Challenge (24hr Patch on Naive Site) Rest->Day21 Day23 Day 23: Score Skin Reactions (48hr post-application) Day21->Day23 Day24 Day 24: Final Score (72hr post-application) Day23->Day24 Classify Calculate Sensitization Rate & Classify Hazard Day24->Classify

Fig 3. Experimental workflow for the Guinea Pig Maximization Test (GPMT).

Discussion and Field Insights

The extensive database on Toluene-2,5-diamine firmly establishes it as a potent sensitizer, a fact supported by decades of clinical evidence.[1][4][12][16] The SCCS's classification of TDA as "extremely potent" necessitates stringent risk management, including concentration limits in formulations and clear consumer warnings. For researchers, TDA serves as a crucial positive control and benchmark when evaluating new or modified hair dye precursors.

The key difference between the two molecules is the aromatic core: a benzene ring for TDA and a pyridine ring for N2-Methylpyridine-2,5-diamine. While both are aromatic and contain activating amino groups, the presence of the nitrogen heteroatom in the pyridine ring alters the electron distribution and may influence its metabolic activation profile and reactivity with skin proteins. It cannot be assumed that this structural change will inherently reduce sensitization potential. Without direct experimental data from standardized assays like the LLNA, the sensitization potential of N2-Methylpyridine-2,5-diamine remains unquantified.

Causality in Experimental Choices: The shift from the GPMT to the LLNA as the preferred method is driven by several factors. The LLNA provides a continuous, quantitative endpoint (the EC3 value), which is more valuable for risk assessment and potency ranking than the quantal response of the GPMT.[17] Furthermore, the LLNA offers significant animal welfare benefits, as it avoids the use of an adjuvant and is less stressful for the animals.[17][18]

Conclusion

  • Toluene-2,5-diamine (TDA) is an extremely potent skin sensitizer, confirmed by a robust body of evidence from animal studies (LLNA, GPMT) and extensive human clinical data.[1][4][12]

  • N2-Methylpyridine-2,5-diamine possesses the necessary structural alerts to be considered a potential skin sensitizer. Its safety profile cannot be inferred from TDA and must be established through direct, quantitative testing using validated methods such as the Local Lymph Node Assay.

For drug development professionals and researchers in the cosmetics industry, this guide highlights that while structural similarities can provide clues, they are not a substitute for empirical data in safety and risk assessment. The well-characterized, potent sensitization profile of TDA serves as a critical benchmark against which new hair dye precursors must be judged.

References

  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). Retrieved from [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on toluene-2,5-diamine (A5). SCCP/1084/07. Retrieved from [Link]

  • Roberts, D. W., & Natsch, A. (2009). Chemical mechanisms for skin sensitization by aromatic compounds with hydroxy and amino groups. Chemical research in toxicology, 22(9), 1594–1603. Retrieved from [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on toluene-2,5-diamine (A5). Retrieved from [Link]

  • Goebel, C., et al. (2016). Contact Allergy to Hair Dyes. Cosmetics, 3(3), 23. Retrieved from [Link]

  • Ulfarsdottir, B., et al. (2015). Immune responses to hair dyes containing toluene-2,5-diamine. Lund University Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, C., et al. (2024). Mechanisms of Sensitive Skin and the Soothing Effects of Active Compounds: A Review. Cosmetics, 11(6), 163. Retrieved from [Link]

  • Andersen, K. E., et al. (1995). The guinea pig maximization test--with a multiple dose design. Acta dermato-venereologica, 75(6), 463–469. Retrieved from [Link]

  • Wikipedia. (n.d.). Guinea pig maximisation test. Retrieved from [Link]

  • Andersen, K. E., et al. (1995). The guinea pig maximization test--with a multiple dose design. Acta Derm Venereol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Mechanisms for Skin Sensitization by Aromatic Compounds with Hydroxy and Amino Groups. Retrieved from [Link]

  • Atwater, A. R., et al. (2025). Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year. MDedge. Retrieved from [Link]

  • Winhoven, S. M., et al. (2007). Toluene-2,5-diamine may be an isolated allergy in individuals sensitized by permanent hair dye. Contact dermatitis, 57(3), 193. Retrieved from [Link]

  • Eurofins Dermatest. (n.d.). Human Repeat Insult Patch Test. Retrieved from [Link]

  • ResearchGate. (n.d.). The guinea pig maximization test-with a multiple dose design. Retrieved from [Link]

  • ACS Publications. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Retrieved from [Link]

  • MDPI. (2019). The Bio-Safety Concerns of Three Domestic Temporary Hair Dye Molecules: Fuchsin Basic, Victoria Blue B and Basic Red 2. Molecules. Retrieved from [Link]

  • European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Memorandum Classification and categorization of skin sensitisers and grading of test reactions. Retrieved from [Link]

  • Api, A. M., et al. (2008). The Research Institute for Fragrance Materials' human repeated insult patch test protocol. Food and Chemical Toxicology, 46(11), 3641-3647. Retrieved from [Link]

  • Sharma, V. K., et al. (2014). Hair dye dermatitis and p-phenylenediamine contact sensitivity: A preliminary report. Indian dermatology online journal, 5(3), 296–300. Retrieved from [Link]

  • Gerberick, G. F., et al. (2000). Local Lymph Node Assay: Validation Assessment for Regulatory Purposes. Seminars in Cutaneous Medicine and Surgery, 19(1), 3-10. Retrieved from [Link]

  • Daikin Chemicals. (2017). Local lymph node assay. Retrieved from [Link]

  • Karlberg, A. T., et al. (2008). Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers. Chemical Research in Toxicology, 21(1), 53-69. Retrieved from [Link]

  • Gerberick, G. F., et al. (2007). Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals. Methods, 41(1), 54-60. Retrieved from [Link]

  • Sosted, H., et al. (2013). Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis. Contact dermatitis, 68(1), 1-19. Retrieved from [Link]

  • Consensus. (n.d.). How do personal hair dye kits affect human skin cells at a molecular level? Retrieved from [Link]

  • Dearman, R. J., & Kimber, I. (2004). Local lymph node assays. Current protocols in toxicology, Chapter 18, Unit 18.2. Retrieved from [Link]

  • Basketter, D., et al. (2016). The human repeated insult patch test in the 21st century: a commentary. Cutaneous and ocular toxicology, 35(1), 76-80. Retrieved from [Link]

  • ResearchGate. (n.d.). Ranking of hair dye substances according to predicted sensitization potency: Quantitative structure-activity relationships. Retrieved from [Link]

  • Eurofins CRL. (2024). Human Repeated Insult Patch Test. Retrieved from [Link]

  • Gerberick, G. F., et al. (2007). Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals. Methods, 41(1), 54-60. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). To Assess the Cutaneous Irritation and Sensitization Potential of a Cosmetic Facial Product Using a Human Repeat Insult Patch Test (HRIPT) in Healthy Participants. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Opinion on Toluene-2,5-diamine and its sulfate - COLIPA n° A5. Retrieved from [Link]

  • Preussmann, R., et al. (1982). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. Journal of cancer research and clinical oncology, 104(1-2), 89-98. Retrieved from [Link]

  • Burnett, C. L., et al. (2010). Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics. International journal of toxicology, 29(3 Suppl), 61S-83S. Retrieved from [Link]

  • ResearchGate. (n.d.). Immune responses to hair dyes containing toluene-2,5-diamine. Retrieved from [Link]

  • MDPI. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Molecules. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Toluene-2,5-Diamine Sulfate: Allergen of the Year 2025. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diaminotoluene. Retrieved from [Link]

  • Mattia, C. J., et al. (1993). Free radical induction in the brain and liver by products of toluene catabolism. Biochemical pharmacology, 46(1), 103-112. Retrieved from [Link]

  • ECETOC. (2003). Technical Report No. 87: Contact Sensitisation: Classification According to Potency. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for N2-Methylpyridine-2,5-diamine

In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific out...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. N2-Methylpyridine-2,5-diamine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of N2-Methylpyridine-2,5-diamine, with a primary focus on elemental analysis and its orthogonal counterparts.

The Criticality of Purity for N2-Methylpyridine-2,5-diamine

N2-Methylpyridine-2,5-diamine (C₆H₉N₃) is a substituted pyridine derivative whose functional groups are reactive participants in various coupling and condensation reactions. The presence of impurities, such as unreacted starting materials, byproducts from side reactions, or residual solvents, can have cascading effects on downstream processes. For instance, an excess of a starting material could lead to the formation of undesired side-products, complicating purification and potentially introducing toxic components into the final drug substance. Therefore, rigorous purity assessment is a non-negotiable step in ensuring the quality and safety of the resulting therapeutic candidates.

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and time-honored technique for determining the elemental composition of a pure organic compound.[1] It serves as a fundamental check of a compound's identity and purity by comparing the experimentally determined mass percentages of its constituent elements to the theoretically calculated values.

Theoretical Elemental Composition of N2-Methylpyridine-2,5-diamine

To effectively utilize elemental analysis, we must first establish the theoretical elemental composition of N2-Methylpyridine-2,5-diamine. With a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g/mol , the theoretical percentages are as follows[2]:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01672.0658.51
Hydrogen (H)1.0199.097.38
Nitrogen (N)14.01342.0334.12
Total 123.18 100.00
Experimental Protocol for CHN Elemental Analysis

The following protocol outlines the steps for performing CHN analysis on a sample of N2-Methylpyridine-2,5-diamine, adhering to principles outlined in standard methods like ASTM D5291.[3][4][5][6][7]

1. Sample Preparation:

  • Ensure the sample is homogenous and dry. Lyophilization or drying in a vacuum oven to a constant weight is recommended to remove residual moisture and solvents.[8]

  • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.[8]

  • Carefully fold the tin capsule to encase the sample securely, ensuring no sample is lost.

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the results.

3. Combustion and Analysis:

  • The encapsulated sample is introduced into a high-temperature furnace (typically around 900-1000°C) with a controlled supply of pure oxygen.[1]

  • The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • The combustion gases are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to N₂ gas.

  • The resulting gas mixture (CO₂, H₂O, and N₂) is separated using a gas chromatography column.

  • A thermal conductivity detector (TCD) measures the concentration of each gas, and the instrument's software calculates the mass percentages of C, H, and N in the original sample.[1]

4. Data Interpretation:

  • Compare the experimental percentages of C, H, and N to the theoretical values. For a high-purity sample, the experimental values should be within ±0.4% of the theoretical values.

Caption: Workflow for CHN Elemental Analysis.

A Comparative Look at Alternative Purity Validation Techniques

While elemental analysis provides a valuable assessment of bulk purity, it does not offer insights into the nature and quantity of individual impurities. Therefore, orthogonal analytical techniques are essential for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[9][10][11][12][13] For a compound like N2-Methylpyridine-2,5-diamine, a reversed-phase HPLC method with UV detection is typically employed.

  • Strengths: Excellent for detecting and quantifying organic impurities, including isomers and related substances that may have the same elemental composition as the main compound. It is highly sensitive and can often detect impurities at levels below 0.1%.[13]

  • Weaknesses: Requires the development of a specific and validated method. It may not detect non-UV active impurities or inorganic salts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for analyzing volatile compounds. Due to the polar nature of N2-Methylpyridine-2,5-diamine, derivatization is often necessary to improve its volatility and chromatographic performance.[8][14][15][16]

  • Strengths: Provides both chromatographic separation and mass spectral data, which can be used for the definitive identification of volatile impurities.

  • Weaknesses: The need for derivatization adds a step to the sample preparation process and can introduce variability. Not suitable for non-volatile or thermally labile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful tool for purity determination, offering both structural and quantitative information.[1][17][18][19][20]

  • Strengths: Provides a direct measurement of the molar concentration of the analyte and its impurities without the need for compound-specific reference standards for each impurity. It is a non-destructive technique.

  • Weaknesses: Lower sensitivity compared to HPLC and GC-MS. May not detect impurities that lack NMR-active nuclei or are present at very low concentrations.

G cluster_0 Purity Validation Method Selection cluster_1 Primary Purity Assessment cluster_2 Impurity Profiling & Quantification start Assess Analytical Need EA Elemental Analysis (CHN) start->EA Bulk Purity & Elemental Composition HPLC HPLC-UV start->HPLC Organic Impurities & Isomers GCMS GC-MS (with derivatization) start->GCMS Volatile Impurities qNMR Quantitative NMR (qNMR) start->qNMR Absolute Purity & Structural Confirmation

Caption: Decision tree for selecting a purity validation method.

Head-to-Head Comparison

FeatureElemental Analysis (CHN)HPLCGC-MSqNMR
Primary Measurement Elemental Composition (%C, H, N)Concentration of individual componentsMass-to-charge ratio of volatile componentsMolar ratio of NMR-active nuclei
Impurity Detection Gross purity; sensitive to inorganic impuritiesSpecific organic impurities, isomersSpecific volatile impuritiesStructurally distinct impurities
Quantification Overall purityRelative or absolute (with standards)Relative or absolute (with standards)Absolute (with internal standard)
Sensitivity ModerateHighVery HighLow to Moderate
Throughput HighModerateModerateModerate
Method Development MinimalSignificantModerate (plus derivatization)Moderate
Key Advantage Simple, robust, detects inorganic impuritiesExcellent for organic impurity profilingDefinitive identification of volatile impuritiesAbsolute quantification without impurity standards
Key Limitation Does not identify specific impuritiesMay miss non-UV active or inorganic impuritiesRequires derivatization for polar analytesLower sensitivity

Conclusion and Recommendations

The validation of N2-Methylpyridine-2,5-diamine purity demands a multi-faceted analytical approach. Elemental analysis serves as an indispensable, first-line tool for confirming the correct elemental composition and providing a measure of overall purity. Its ability to detect inorganic impurities and significant deviations in elemental ratios makes it a crucial quality control checkpoint.

However, to gain a comprehensive understanding of the impurity profile, elemental analysis must be complemented by orthogonal techniques. HPLC is highly recommended for the routine detection and quantification of organic impurities, including isomers that are indistinguishable by elemental analysis. For a more in-depth investigation of volatile impurities or for confirmatory identification, GC-MS with derivatization is a valuable tool. Finally, qNMR offers the unique advantage of absolute purity determination without the need for individual impurity reference standards, making it an excellent choice for the characterization of reference materials or for resolving discrepancies observed with other methods.

By strategically employing a combination of these techniques, researchers and drug development professionals can establish a robust and reliable purity profile for N2-Methylpyridine-2,5-diamine, ensuring the quality and integrity of their downstream research and development efforts.

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010.

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024). Journal of Pharmaceutical Research and Innovation. [Link]

  • Chemists Debate the Value of Elemental Analysis. (2022). ACS Central Science. [Link]

  • Wawer, I., & Diehl, B. (2011). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • A discussion on the comparative advantages of analytical methods. (2018). Reddit. [Link]

  • Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. (2020). ASU Core Research Facilities. [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.[Link]

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (n.d.). ResearchGate. [Link]

  • Elemental Analysis Of Organic Compounds With The Use Of Advanced Techniques. (n.d.). . [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Patsnap. (2025). ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate?. [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-aminopyrimidine. Retrieved from [Link]

  • Popp, C., & Eisenbrand, G. (2004). In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. Analytical and bioanalytical chemistry, 378(4), 1033–1039. [Link]

  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and bioanalytical chemistry, 415(17), 3313–3325. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478. [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Kumar, S., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature communications, 12(1), 6463. [Link]

  • de la Torre, G., & Ghaffari, M. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules (Basel, Switzerland), 23(11), 2947. [Link]

  • The Role of N2,N2-Dimethylpyridine-2,5-diamine in Advanced Materials. (2026). LinkedIn. [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (2013). The Royal Society of Chemistry. [Link]

  • Lykakis, I. N., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules (Basel, Switzerland), 28(8), 3369. [Link]

  • Powers, D. C., & Ritter, T. (2011). N-Amino Pyridinium Salts in Organic Synthesis. Israel journal of chemistry, 51(1), 56–66. [Link]

Sources

Validation

A Comparative Guide to the Genotoxicity and Mutagenicity Assessment of N2-Methylpyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Genotoxicity Profiling N2-Methylpyridine-2,5-diamine (CAS: 28020-36-2) is an aromatic amine belonging to the diaminopyridin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Genotoxicity Profiling

N2-Methylpyridine-2,5-diamine (CAS: 28020-36-2) is an aromatic amine belonging to the diaminopyridine class of chemicals.[1][2][3] Compounds in this family are utilized in various industrial applications, notably as intermediates in the synthesis of pharmaceuticals and as components in oxidative hair dye formulations. Given the potential for human exposure, a thorough evaluation of the genotoxic profile of N2-Methylpyridine-2,5-diamine is a critical prerequisite for safety and regulatory assessment.

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations (mutagenicity) or cancer (carcinogenicity).[4][5] Regulatory bodies worldwide, guided by frameworks from organizations like the Organisation for Economic Co-operation and Development (OECD), mandate a standardized battery of tests to identify such hazards.[6][7]

This guide provides an in-depth technical overview of the standard methodologies required to assess the genotoxicity of N2-Methylpyridine-2,5-diamine. While specific experimental data for this compound is not extensively available in the public domain, we will leverage data from structurally analogous compounds to establish a comparative framework. The focus is on the causality behind experimental choices and the logic of a self-validating testing battery, grounded in authoritative OECD guidelines.

Pillar 1: The Standard In Vitro Genotoxicity Testing Battery

A comprehensive initial assessment of genotoxicity relies on a battery of in vitro tests designed to detect the three major endpoints of genetic damage: gene mutation, structural chromosomal aberrations (clastogenicity), and numerical chromosomal aberrations (aneugenicity).[6][8] The standard two-test battery for initial screening involves the Bacterial Reverse Mutation Assay (Ames Test) and the In Vitro Micronucleus Assay.

Bacterial Reverse Mutation Assay (Ames Test)

Expertise & Causality: The Ames test is the foundational screen for mutagenicity, specifically designed to detect point mutations (base-pair substitutions and frameshifts) caused by a test chemical.[9] The assay employs several strains of Salmonella typhimurium and Escherichia coli, each engineered with a specific mutation in the histidine (for Salmonella) or tryptophan (for E. coli) operon.[9][10] These mutations render the bacteria auxotrophic, meaning they cannot synthesize this essential amino acid and will not grow on a medium lacking it.[11] A positive result, or "reversion," occurs when the test chemical causes a secondary mutation that restores the gene's function, allowing the bacteria to grow and form visible colonies on a histidine-deficient medium.[12]

A critical component of this assay is the inclusion of a metabolic activation system, typically a liver homogenate from Aroclor- or phenobarbital-induced rats (S9 fraction).[13][14] This is because many chemicals (pro-mutagens) only become mutagenic after being metabolized by enzymes in the body, such as cytochrome P450s.[15] Testing both with and without the S9 mix allows for the detection of both direct-acting mutagens and those requiring metabolic activation.

  • Strain Preparation: Initiate overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) in a nutrient broth at 37°C with gentle agitation.[12]

  • Metabolic Activation: If not commercially sourced, prepare the S9 fraction from the livers of rats induced with a suitable agent like a phenobarbital/β-naphthoflavone combination.[16] Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P). Keep on ice.

  • Exposure: In a sterile test tube, add the following in order:

    • 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which is necessary for mutagenesis to occur).[9]

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test article (N2-Methylpyridine-2,5-diamine) dissolved in a suitable, non-toxic solvent (e.g., water, DMSO). A range of concentrations should be tested.

    • 0.5 mL of either the S9 mix or a control buffer (for non-activated conditions).[10]

  • Plating & Incubation: Gently vortex the mixture and immediately pour it onto the surface of a minimal glucose agar plate.[9] Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.[12]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is characterized by a significant, dose-dependent increase in the number of revertant colonies compared to the solvent control plates.

AmesTest cluster_prep Preparation cluster_exp Exposure cluster_inc Incubation & Analysis A Overnight Culture of Bacterial Strains D Mix Bacteria, Test Compound, and S9 Mix (or Buffer) in Molten Top Agar A->D B Prepare Test Compound Concentrations B->D C Prepare S9 Mix (for Metabolic Activation) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Micronucleus Test

Expertise & Causality: The in vitro micronucleus assay is a cornerstone for detecting chromosomal damage.[17] It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[8] A micronucleus is a small, extranuclear body formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[17][18] An increase in the frequency of micronucleated cells after exposure to a test substance indicates genotoxic activity.[19]

The assay is performed on mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO, TK6, or L5178Y.[18][20] To ensure that only cells that have divided are scored, the protocol often includes cytochalasin B, a substance that blocks cytokinesis (the final step of cell division), resulting in binucleated cells.[21][22] Scoring micronuclei within these binucleated cells provides a reliable measure of damage expressed during the preceding mitosis.[21] Similar to the Ames test, this assay is conducted with and without an exogenous S9 metabolic activation system.[20]

  • Cell Culture: Culture appropriate mammalian cells (e.g., TK6 human lymphoblastoid cells) in a suitable medium at 37°C in a humidified, 5% CO₂ atmosphere.[18] Ensure cells are in an exponential growth phase.

  • Exposure: Seed the cells into culture flasks or plates. Treat the cultures with several concentrations of N2-Methylpyridine-2,5-diamine, a negative/solvent control, and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

    • Short Treatment (with/without S9): Expose cells for 3-6 hours.[20]

    • Long Treatment (without S9): Expose cells for a period equivalent to 1.5-2.0 normal cell cycle lengths.[23]

  • Removal and Recovery: After the exposure period, wash the cells to remove the test compound. Resuspend the cells in fresh medium.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis.[18] The concentration must be optimized for the cell line used.

  • Recovery Incubation: Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths to allow cells that were in S-phase during treatment to complete mitosis and form binucleated cells.[23]

  • Cell Harvest: Harvest the cells by centrifugation.[22]

  • Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation (e.g., methanol/acetic acid).[21] Drop the fixed cells onto clean microscope slides and air dry.

  • Staining and Scoring: Stain the slides with a suitable DNA stain (e.g., Giemsa or acridine orange).[24] Using a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[22] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

MicronucleusTest cluster_prep Cell Culture & Exposure cluster_block Cytokinesis Block & Recovery cluster_analysis Harvest & Analysis A Culture Mammalian Cells in Exponential Growth B Treat Cells with Test Compound (+/- S9 Activation) A->B C Wash Cells & Add Fresh Medium B->C D Add Cytochalasin B to Block Cytokinesis C->D E Incubate for 1.5-2.0 Cell Cycles D->E F Harvest, Hypotonic Treatment, & Fixation E->F G Prepare & Stain Microscope Slides F->G H Score Micronuclei in Binucleated Cells G->H

Caption: Workflow for the In Vitro Cytokinesis-Block Micronucleus Assay.

Pillar 2: Comparative Analysis with Structural Analogs

While direct genotoxicity data for N2-Methylpyridine-2,5-diamine is sparse, evaluating data from structurally related aminopyridines can provide valuable context for predicting its potential activity. The position and number of amino groups, as well as other substitutions on the pyridine ring, can significantly influence metabolic pathways and reactivity with DNA.

For comparison, we consider 2,6-diaminopyridine and 2-aminopyridine .

CompoundAssayStrains / Cell LineMetabolic Activation (S9)ResultReference
2,6-Diaminopyridine Ames Test (OECD 471)S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrAWith and WithoutNegative [25]
2-Aminopyridine Ames TestS. typhimurium TA98, TA100, TA1535, TA1537With and WithoutNegative [26]

Trustworthiness & Field-Proven Insights:

  • The data for 2,6-diaminopyridine comes from a comprehensive safety assessment by the Scientific Committee on Consumer Safety (SCCS), indicating a rigorous, guideline-compliant study.[25] The compound was found to be non-mutagenic in the Ames test across five different bacterial strains, both with and without metabolic activation.[25]

  • Similarly, 2-aminopyridine was reported as non-mutagenic in a standard battery of Salmonella strains.[26]

  • Structure-Activity Relationship (SAR) Considerations: N2-Methylpyridine-2,5-diamine differs from these analogs by the position of the second amino group (position 5 instead of 6) and the N-methylation of one amino group. Aromatic amines are a class of compounds known to sometimes be activated to genotoxic metabolites via N-hydroxylation. The specific arrangement of substituents on the pyridine ring will dictate the molecule's electronic properties and its susceptibility to enzymatic activation or detoxification. The presence of the methyl group on the nitrogen could alter its metabolic fate compared to the unsubstituted analogs. Therefore, while the negative results for the related compounds are encouraging, they do not preclude the possibility of N2-Methylpyridine-2,5-diamine showing a different profile. Direct testing remains essential.

Conclusion and Forward Path

A thorough assessment of the genotoxic potential of N2-Methylpyridine-2,5-diamine is a non-negotiable step in its safety evaluation. This guide outlines the authoritative, internationally recognized in vitro methodologies—the Bacterial Reverse Mutation (Ames) Test and the Mammalian Cell Micronucleus Test—that form the foundation of this assessment.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). National Cancer Institute. [Link]

  • Gupta, P. et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Doak, S. H. et al. (2021). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 18(1), 19. [Link]

  • OECD Test Guidelines for Genetic Toxicology. (2021, July 27). Istituto Superiore di Sanità. [Link]

  • The Ames Test. (2024, October 13). ResearchGate. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). Springer Nature. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). US Environmental Protection Agency. [Link]

  • Automated Method To Perform The In Vitro Micronucleus Assay. (2022, September 2). JoVE. [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017, August 22). OECD. [Link]

  • Tejs, S. (2008). The Ames test: a methodological short review. Academia.edu. [Link]

  • Rodrigues, M. A. et al. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE, (147), e59324. [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. (2024, July 18). GOV.UK. [Link]

  • VICH GL23(R): Studies to evaluate the safety of residues of veterinary drugs in human food: genotoxicity testing. EMA. [Link]

  • Mutagenicity Testing. Biotoxicity. [Link]

  • Johnson, G. E. et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(1-2), 29-43. [Link]

  • Micronucleus test. Wikipedia. [Link]

  • Kasserra, C. et al. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. Toxics, 9(7), 156. [Link]

  • Bem, D. et al. (2021). The in vitro micronucleus assay using imaging flow cytometry and deep learning. Scientific Reports, 11(1), 10523. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine. (2012, March 27). European Commission. [Link]

  • Aminopyridines. US Environmental Protection Agency. [Link]

  • 2,5-DIAMINOPYRIDINE Safety Data Sheet. Georganics. [Link]

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Nitrosamines Exchange. [Link]

  • In Vitro Micronucleus Assay for Mainstream Tobacco Smoke. Health Canada. [Link]

  • N2-METHYLPYRIDINE-2,5-DIAMINE. FDA Global Substance Registration System. [Link]

  • Szarapińska-Kwaszewska, J. et al. (1988). Studies on mutagenicity of new chemical compounds using bacterial Ames test. Genetica Polonica, 29(3-4), 265-273. [Link]

  • N2-Methylpyridine-2,5-diamine. PubChem. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. Wiley. [Link]

  • Wojewódzka, M. et al. (2020). Micronucleus Assay: The State of Art, and Future Directions. International Journal of Molecular Sciences, 21(5), 1646. [Link]

  • N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride. Amerigo Scientific. [Link]

  • N2,N2-diethyl-6-methylpyridine-2,5-diamine. ChemBK. [Link]

  • McKernan, K. et al. (2025). Regulatory Assessment Gaps and Genotoxicity Considerations in mRNA-LNP Technologies. OSF Preprints. [Link]

  • Saks, M. et al. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(5). [Link]

  • Zhoshibekova, B. et al. (2025). Comparative study of the genotoxicity of 9-Aminoacridine and 8-Methoxypsoralen using a bacterial biosensor. SABRAO Journal of Breeding and Genetics, 57(2), 658-667. [Link]

  • Suzuki, K. et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6649. [Link]

Sources

Comparative

Establishing analytical standards for N2-Methylpyridine-2,5-diamine dihydrochloride

Executive Summary N2-Methylpyridine-2,5-diamine dihydrochloride (CAS: 168091-36-9 / 117879-51-3 depending on stoichiometry) represents a critical class of oxidation bases used in high-performance hair colorants and as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N2-Methylpyridine-2,5-diamine dihydrochloride (CAS: 168091-36-9 / 117879-51-3 depending on stoichiometry) represents a critical class of oxidation bases used in high-performance hair colorants and as a scaffold in pharmaceutical pyridine synthesis. Its structural integrity is often compromised by its high susceptibility to oxidation and hygroscopicity.

This guide establishes a rigorous analytical standard for this molecule, moving beyond simple "Certificate of Analysis" verification to a Mass Balance Purity Assessment . We compare the Dihydrochloride salt against its Sulfate and Free Base counterparts to justify its selection, and we provide a validated Ion-Pair HPLC protocol to resolve common regioisomeric impurities.

Part 1: The Chemical Context & Salt Selection

In industrial applications, the stability of pyridine diamines is dictated by the counter-ion. While the Free Base is the active coupling agent, it is oxidatively unstable. The choice between Dihydrochloride (2HCl) and Sulfate (H2SO4) salts is a trade-off between solubility and hygroscopicity .

Comparative Analysis: Salt Form Performance
FeatureDihydrochloride (2HCl)Sulfate (H2SO4)Free Base
Solubility (Water) High (>50 g/L) . Essential for rapid formulation.Moderate to Low. Often requires heating.Low. Requires organic co-solvents.
Oxidative Stability Moderate. Prone to discoloration if pH drifts.High . Crystal lattice is tightly packed.Poor. Rapid auto-oxidation to azo/azomethine dyes.
Hygroscopicity High . Requires strict humidity control during storage.Low. Stable in ambient conditions.Low, but chemically reactive.
Analytical Matrix prone to "Chloride Effect" in LC-MS (suppression).Sulfate ions can precipitate with buffer cations (e.g., K+).N/A

Scientist’s Verdict: The Dihydrochloride form is the industry standard for formulation flexibility, but it demands a more rigorous analytical protocol to distinguish between water weight (hygroscopicity) and chemical degradation.

Part 2: Establishing the Reference Standard (The Workflow)

To establish a "Primary Reference Standard" for N2-Methylpyridine-2,5-diamine dihydrochloride, one cannot rely solely on HPLC area %. A Mass Balance Approach is required to account for counter-ions, moisture, and inorganic residues.[1]

The Characterization Workflow

The following diagram outlines the decision logic for certifying a batch as a Reference Standard.

ReferenceStandardWorkflow cluster_ID Structural ID (Qualitative) cluster_Purity Purity Assignment (Quantitative) start Raw Material (Crude 2HCl Salt) purification Recrystallization (EtOH/HCl) start->purification nmr 1H-NMR / 13C-NMR (Confirm Regioisomer) purification->nmr hplc HPLC-UV (Area %) Organic Impurities purification->hplc ir FT-IR (Confirm Salt Form) nmr->ir ms HR-MS (Molecular Ion m/z) ir->ms calc Mass Balance Calculation Potency Assignment ms->calc kf Karl Fischer Water Content hplc->kf roi Residue on Ignition Inorganic Ash kf->roi ic Ion Chromatography Chloride Content (Counter-ion) roi->ic ic->calc final Certified Reference Standard calc->final

Caption: Workflow for converting crude raw material into a Certified Reference Standard using orthogonal analytical techniques.

The Mass Balance Equation

For the Dihydrochloride salt, the potency (Assay) is calculated as:



Note: For analytical standards, we often report the "As Is" purity (including the salt) to weigh the powder accurately, then apply a correction factor for the free base content during calculation.

Part 3: Validated Analytical Protocols

Separating the N2-Methyl derivative from the unmethylated parent (2,5-diaminopyridine) and the regioisomer (2-amino-5-methylaminopyridine) is challenging due to their similar pKa values.

Method Comparison: IP-HPLC vs. HILIC
ParameterMethod A: Ion-Pair RP-HPLC (Recommended)Method B: HILIC
Mechanism Hydrophobic interaction via Octanesulfonate pairing.Partitioning into water-enriched layer on silica.
Peak Shape Excellent . Tailing factor < 1.2 due to amine masking.Good, but sensitive to sample diluent water content.
Selectivity High for hydrophobic substituents (Methyl group).High for polar differences, but lower for methyl isomers.
Robustness High. Less sensitive to equilibration time.Low. Long equilibration required.
Recommended Protocol: Ion-Pair HPLC (Method A)

This method uses an ion-pairing agent to retain the protonated amines on a C18 column, preventing the "breakthrough" common with polar pyridines.

Reagents:

  • Sodium Octanesulfonate (SOS): Ion-pairing agent.

  • Phosphoric Acid (85%): pH adjuster.

  • Acetonitrile: HPLC Grade.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm. Why: Stability at low pH is crucial.

  • Mobile Phase A: 10 mM Sodium Octanesulfonate in 0.1% H3PO4 (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 80% A / 20% B

    • 20 min: 80% A / 20% B

    • 21 min: 95% A / 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (selectivity check).

  • Temperature: 30°C.

Self-Validating System Suitability:

  • Resolution (Rs): Must be > 2.0 between N2-Methylpyridine-2,5-diamine and 2,5-Diaminopyridine (common impurity).

  • Tailing Factor: Must be < 1.5. If > 1.5, increase SOS concentration or lower pH.

Method Development Logic

The following diagram illustrates the causality behind the method parameters.

MethodLogic problem Problem: Polar Dication (No Retention) solution1 Add Ion-Pair (Octanesulfonate) problem->solution1 solution2 Low pH (pH 2.2) problem->solution2 solution3 Gradient (5-20% ACN) problem->solution3 effect1 Forms Neutral Complex solution1->effect1 effect2 Silanol Suppression (Reduces Tailing) solution2->effect2 effect3 Elutes Hydrophobic Impurities solution3->effect3

Caption: Causal logic for selecting Ion-Pair chromatography conditions for polar pyridine salts.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[2][3] Opinion on Toluene-2,5-diamine and its sulfate. European Commission.[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N2-Methylpyridine-2,5-diamine.[4][5] National Library of Medicine. Retrieved from [Link]

  • Gorog, S. (2018). Identification and Determination of Impurities in Drugs. Elsevier Science. (Contextual reference for Mass Balance approach).
  • European Commission. (2013). Opinion on 2,6-Diaminopyridine. SCCS/1503/13.[3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide: N2-Methylpyridine-2,5-diamine Dihydrochloride Disposal Procedures

Executive Summary & Immediate Hazard Profile Do not treat N2-Methylpyridine-2,5-diamine dihydrochloride as general organic waste. As a Senior Application Scientist, I often see researchers misclassify pyridine salts as b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

Do not treat N2-Methylpyridine-2,5-diamine dihydrochloride as general organic waste.

As a Senior Application Scientist, I often see researchers misclassify pyridine salts as benign organic solids. This is a critical error. This compound combines the acute toxicity of the pyridine ring with the corrosivity of a hydrochloride salt and the oxidative instability of a diamine.

Core Disposal Directive:

  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).[1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing acids (Nitric, Perchloric).

  • Primary Hazard: Formation of carcinogenic nitrosamines if mixed with nitrating agents; potential dermal sensitization.

Chemical Profile & Risk Factors[2][3]
PropertyValue/DescriptionImpact on Disposal
Chemical Class Pyridine Diamine SaltHigh nitrogen content; prone to oxidation.
Acidity (pH) Acidic (Dihydrochloride)Corrosive: Must be segregated from bases and cyanides to prevent heat/gas evolution.
Toxicity Acute Tox.[2][3][4] (Oral/Dermal/Inhal.)[2]Biohazard: Double-bagging or rigid containment required to prevent dust inhalation.
Reactivity Reducing AgentExplosion Risk: Incompatible with strong oxidizers (e.g., Nitric Acid).

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench, not the waste room. You must segregate this waste stream immediately upon generation.

The "Nitric Acid" Rule (Critical)

NEVER add N2-Methylpyridine-2,5-diamine dihydrochloride (or its mother liquors) to a waste container containing Nitric Acid (


).
  • Mechanism: Nitric acid oxidizes the amine groups, potentially forming unstable N-nitroso compounds or causing an immediate exothermic runaway (fire/explosion).

  • Protocol: Dedicate a specific "Basic/Neutral Organic" or "Toxic Organic" stream. If the waste is acidic due to the HCl salt, label it "Acidic Organic Waste" but ensure no oxidizers are present.

Compatibility Matrix

Use this table to determine where to place your waste.

Waste StreamCompatibilityAction
Halogenated Organics Compatible Preferred Stream. The molecule contains Cl (hydrochloride), so it fits well here.
Non-Halogenated Organics ConditionalAcceptable if Halogenated stream is unavailable, but check local EHS rules regarding Cl content.
Aqueous Acid (Mineral) Compatible Acceptable for dissolved liquid waste (e.g., HPLC effluent), provided no oxidizers are present.
Aqueous Base Incompatible Exothermic neutralization will occur. Do not mix in closed containers.
Oxidizers DANGEROUS STRICTLY PROHIBITED. Risk of fire/explosion.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

Applicability: Expired shelf stock, contaminated weighing boats, spill cleanup materials.

  • PPE Verification: Wear nitrile gloves (minimum 0.11mm, double gloving recommended), lab coat, and safety goggles. Use a fume hood to avoid inhaling dust.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

    • Why: Glass can break; HDPE is resistant to the acidic nature of the salt.

  • Secondary Containment: If using a bag, place the sealed bag into a secondary rigid container (fiber drum or plastic bucket) designated for "Solid Hazardous Waste."

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "N2-Methylpyridine-2,5-diamine dihydrochloride" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Corrosive."[1][2][3]

Scenario B: Liquid Waste (HPLC Effluent or Mother Liquors)

Applicability: Reaction mixtures, HPLC waste streams.

  • Stream Selection: Segregate into "Halogenated Organic Solvent Waste" .

    • Note: Even if dissolved in Methanol/Water, the presence of the chloride salt technically classifies it as halogenated in many jurisdictions, which affects incineration protocols.

  • pH Check: If the solution is highly acidic (pH < 2) due to the dihydrochloride, ensure the waste container is rated for acids (e.g., coated steel or HDPE, not standard metal drums).

  • Volume Control: Do not fill containers >90% full. Leave headspace for potential gas expansion if the amine slowly oxidizes.

  • Cap & Tag: Cap tightly. Ensure the waste tag lists all solvents (e.g., "Methanol 90%, Water 9%, N2-Methylpyridine... 1%").

Operational Workflow (Decision Tree)

The following logic flow ensures you select the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging StreamSel Halogenated Organic Waste Liquid->StreamSel Label Label: Toxic, Corrosive List Full Chemical Name Bagging->Label AcidCheck Is pH < 2? StreamSel->AcidCheck HDPE Use HDPE Carboy (Corrosion Resistant) AcidCheck->HDPE Yes (Acidic) Glass Glass/Standard Solvent Can AcidCheck->Glass No (Neutral) HDPE->Label Glass->Label

Figure 1: Decision matrix for segregating and packaging N2-Methylpyridine-2,5-diamine dihydrochloride waste.

Emergency Procedures (Spill Management)

In the event of a benchtop spill, execute the following immediately:

  • Evacuate & Ventilate: If a large amount of powder is airborne, evacuate the immediate area to let dust settle.

  • PPE Upgrade: Wear a P95 or N95 respirator if dust is present.

  • Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel to weigh down the powder, then scoop into a disposal bag.

  • Wet Spill: Absorb with vermiculite or a dedicated "Organic" spill kit pad. Do not use bleach (oxidizer incompatibility).

  • Decontamination: Wipe the surface with a mild soap solution, followed by water. Place all cleanup materials into the solid hazardous waste stream.

Regulatory & Compliance Context

While specific waste codes vary by region (RCRA in the US, EWC in Europe), the following classifications generally apply to this class of molecule:

  • RCRA (USA): Likely falls under "Characteristic Waste" for Toxicity (D000s) or Corrosivity (D002) if in acidic solution. While Pyridine is a U-listed waste (U196), specific alkyl-amino derivatives are often not explicitly listed but must be treated with the same rigor [1].

  • DOT (Transport):

    • Class: 6.1 (Toxic Substances) or 8 (Corrosive) depending on formulation.

    • Packing Group: II or III.

References
  • U.S. Environmental Protection Agency (EPA). Defined Hazardous Waste: Listed and Characteristic Wastes.[5] (RCRA guidelines for Pyridine derivatives). [Link]

  • National Institutes of Health (PubChem). Pyridine-2,5-diamine Safety and Hazards. (General class toxicity data). [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. [Link]

Sources

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